molecular formula C24H17N3O2 B233292 Benzomalvin B CAS No. 157047-97-7

Benzomalvin B

カタログ番号: B233292
CAS番号: 157047-97-7
分子量: 379.4 g/mol
InChIキー: HXDZMNFJQNZXKW-RCCKNPSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzomalvin B is a fungal-derived benzodiazepine metabolite first isolated from a Penicillium sp. as a weakly active inhibitor of substance P at mammalian neurokinin NK1 receptors . This activity positions it as a valuable tool for investigating neurological pathways and inflammatory processes in research settings. The core structure of this compound is a benzodiazepine formed biosynthetically by the condensation of two molecules of anthranilic acid and one molecule of phenylalanine via a three-gene nonribosomal peptide synthetase (NRPS) cluster . Research into its biosynthesis using Fungal Artificial Chromosomes with metabolomic scoring (FAC-MS) has provided insights into the NRPS pathway and even uncovered evidence of a novel benzodiazepine synthase enzymatic activity . This compound is chemically related to the asperlicins, which are known as potent antagonists of cholecystokinin receptors . For years, the limited availability of this compound has restricted further pharmacological exploration, making it a compound of significant interest for research and discovery . Key Research Applications: Investigation of neurokinin NK1 receptor antagonism and substance P pathways Study of fungal specialized metabolite biosynthesis and NRPS enzymology As a chemical reference standard in related biochemical and pharmacological research Please Note: This product is offered for Research Use Only (RUO), meaning it is not intended for diagnostic or therapeutic procedures, nor for human use .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(7E)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-15H,1H3/b21-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDZMNFJQNZXKW-RCCKNPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157047-97-7
Record name Benzomalvin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Origin of Benzomalvin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Benzomalvin B is a fungally derived secondary metabolite belonging to the benzodiazepine alkaloid class. These compounds, produced primarily by Penicillium and Aspergillus species, exhibit a range of biological activities, making them of significant interest for therapeutic development. This document provides an in-depth overview of the origin of this compound, focusing on its microbial sources, the elucidated biosynthetic pathway of its structural analogs, and the key experimental methodologies used to uncover this information.

Microbial Origin

This compound is an alkaloid natural product produced by various fungi.[1] It was first reported, along with its analogs Benzomalvin A and C, from the culture broth of a fungus identified as a Penicillium species.[][3] More recently, Penicillium spathulatum SF7354, an endophytic fungus isolated from the extremophilic plant Azorella monantha in Patagonia, has been identified as a producer of a series of benzomalvin derivatives, including this compound.[4]

While initially isolated from Penicillium, the genetic basis for benzomalvin biosynthesis was discovered and interrogated in Aspergillus terreus (ATCC 20542).[5] This research provides the foundational understanding of how the core structure of the benzomalvin family is assembled.

Biosynthesis of the Benzomalvin Core

The biosynthesis of benzomalvins is orchestrated by a three-gene cluster encoding two nonribosomal peptide synthetases (NRPS) and a methyltransferase.[5][6][7] The pathway, elucidated for the closely related Benzomalvin A/D, serves as the model for the entire family, including this compound. The core structure is assembled from two molecules of anthranilate and one molecule of N-methyl-phenylalanine.[5][8]

The key genes in the cluster are:

  • benX : A putative S-adenosyl methionine (SAM)-binding methyltransferase.

  • benY and benZ : Two large nonribosomal peptide synthetase (NRPS) genes.[5]

The biosynthesis proceeds through the formation of a linear tripeptide intermediate, Anth-NmPhe-Anth. The NRPS enzymes, BenY and BenZ, work in concert to assemble this precursor. A key step is the subsequent cyclization and a unique transannulation reaction, catalyzed by the terminal condensation domain of the BenY enzyme (BenY-CT), to form the characteristic benzodiazepine structure of Benzomalvin A/D.[5] The formation of this compound involves a subsequent modification of this core structure, likely through a dehydrogenation reaction to form the double bond present in its structure. However, the specific enzyme responsible for this final step in the formation of this compound has not yet been definitively identified.[5]

G cluster_loading Monomer Loading cluster_nrps NRPS Assembly Line cluster_intermediates Intermediates cluster_products Final Products Anth1 Anthranilate BenZ BenZ (NRPS) Anth1->BenZ Loaded by BenZ-A1 NmPhe N-Methyl-Phenylalanine NmPhe->BenZ Loaded by BenZ-A2 Anth2 Anthranilate BenY BenY (NRPS) Anth2->BenY Loaded by BenY-A Dipeptide Anth-NmPhe (on BenZ-T2) BenZ->Dipeptide BenZ-C1 catalyzes peptide bond Tripeptide Linear Anth-NmPhe-Anth (on BenY-T) BenY->Tripeptide BenZ-C2 catalyzes peptide bond Dipeptide->Tripeptide BenZ-C2 catalyzes peptide bond Macrocycle Macrocyclic Precursor Tripeptide->Macrocycle BenY-CT catalyzes cyclization BenzomalvinAD Benzomalvin A/D Macrocycle->BenzomalvinAD Transannulation UnknownEnzyme ? Dehydrogenase BenzomalvinAD->UnknownEnzyme BenzomalvinB This compound UnknownEnzyme->BenzomalvinB

Caption: Proposed biosynthetic pathway for Benzomalvins.

Key Experimental Protocols

This molecular genetic approach was crucial for dissecting the in vivo role of each domain in the benzomalvin biosynthetic pathway in Aspergillus.[5]

Methodology:

  • Gene Cluster Capture: The entire benzomalvin biosynthetic gene cluster from A. terreus is captured onto a Fungal Artificial Chromosome (FAC).

  • Heterologous Expression: The FAC is introduced into a host fungus, such as Aspergillus nidulans, which does not natively produce benzomalvins.

  • Targeted Gene Deletion: Specific domains within the biosynthetic genes (e.g., condensation domains like BenY-CT and BenZ-C2) are systematically deleted from the FAC using genetic engineering techniques.

  • Cultivation and Extraction: Each engineered fungal strain (the wild-type cluster and various deletion mutants) is cultivated under production conditions. Metabolites are then extracted from the culture broth and mycelia.

  • LC-MS Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Metabolomic Scoring: The relative abundances of the final product (Benzomalvin A/D), the macrocyclic precursor, and the linear tripeptide precursor are quantified from the LC-MS data. By comparing the metabolic profiles of the deletion mutants to the wild-type, the function of the deleted domain can be inferred (e.g., deletion of an internal C-domain blocks the pathway entirely, while deletion of the terminal C-domain leads to the accumulation of precursors).[5]

G Start A. terreus (Native Producer) FAC Capture Gene Cluster on Fungal Artificial Chromosome (FAC) Start->FAC Transform Transform Host with FAC FAC->Transform Host A. nidulans (Heterologous Host) Host->Transform Mutagenesis Site-Directed Mutagenesis (e.g., ΔbenY-C) Transform->Mutagenesis Cultivation Cultivate Strains Mutagenesis->Cultivation Extraction Metabolite Extraction Cultivation->Extraction LCMS LC-MS Analysis Extraction->LCMS Analysis Compare Metabolite Profiles & Assign Domain Function LCMS->Analysis

Caption: Experimental workflow for FAC-MS analysis.

The following protocol was used to isolate five benzomalvin derivatives (A-E) from Penicillium spathulatum SF7354.[4]

  • Initial Fractionation: Crude extracts are first fractionated using an ODS (octadecylsilane) column on a Medium Pressure Liquid Chromatography (MPLC) system. A water/methanol gradient is used for elution.

  • Semi-preparative HPLC: The target fractions from MPLC are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • System: Vanquish HPLC system (Thermo Fisher Scientific Inc.).

    • Column: Inspire C18 (250 × 10 mm i.d., 10 μm).

    • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A specific multi-step gradient is applied to separate the closely related benzomalvin compounds.

This assay was used to determine the inhibitory activity of the isolated benzomalvins against the neurokinin 1 (NK1) receptor.[3]

  • Receptor Preparation: NK1 receptor preparations are obtained from relevant tissues (e.g., guinea pig submaxillary tissue) or cell lines (human astrocytoma cells).

  • Binding Assay: The assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand (radiolabeled Substance P) from the NK1 receptor.

  • Incubation: A mixture containing the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound is incubated.

  • Quantification: The amount of bound radioactivity is measured.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors.

Quantitative Data

The biological activities of various benzomalvins have been quantified against different targets.

Table 1: Biological Activity of Benzomalvin Derivatives

Compound Target Assay Value Reference
Benzomalvin A Human NK1 Receptor Substance P Inhibition Ki = 43 µM [][3]
Benzomalvin A Rat NK1 Receptor Substance P Inhibition Ki = 42 µM [][3]
Benzomalvin A Guinea Pig NK1 Receptor Substance P Inhibition Ki = 12 µM [][3]
This compound Indoleamine 2,3-dioxygenase (IDO) IDO Inhibition IC50 = 126 µM [9]
Benzomalvin C Indoleamine 2,3-dioxygenase (IDO) IDO Inhibition IC50 = 130 µM [9]

| Benzomalvin E | Indoleamine 2,3-dioxygenase (IDO) | IDO Inhibition | IC50 = 21.4 µM |[9] |

Table 2: HPLC Gradient for Benzomalvin Purification[4]

Time % Solvent B (Acetonitrile w/ 0.1% Formic Acid) Flow
0-2 min 5% Isocratic
2-4 min 5% to 40% Linear Gradient
4-26 min 40% to 80% Linear Gradient
26-26.5 min 80% to 100% Linear Gradient

| 26.5-31.5 min| 100% | Isocratic |

Structural Relationships

The known benzomalvins are structurally very similar, differing by the presence of double bonds or epoxide groups. This compound is the dehydrated analog of Benzomalvin A. Benzomalvin C is the epoxide of this compound.[3][10] This suggests they all derive from a common late-stage intermediate in the biosynthetic pathway.

G A Benzomalvin A B This compound A->B - H2O (Dehydration) E Benzomalvin E (Stereoisomer of A with -OH) A->E Isomerization/ Hydration C Benzomalvin C B->C + [O] (Epoxidation)

Caption: Structural relationships between Benzomalvins A, B, C, and E.

References

The Benzomalvin B Family of Fungal Metabolites: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Benzomalvin B Family of Fungal Metabolites, a promising class of bioactive compounds with significant potential in oncology and neuropharmacology. This document provides a comprehensive overview of their discovery, biosynthesis, chemical diversity, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Introduction

The this compound family, a group of fungal secondary metabolites, are diketopiperazine-based benzodiazepine alkaloids produced predominantly by Penicillium species.[1] First identified in the early 1990s, these compounds have garnered considerable interest due to their unique and complex chemical structures and their diverse range of biological activities.[1][2] This guide consolidates the current scientific knowledge on the this compound family, presenting key data, experimental methodologies, and biological pathways to facilitate further research and development in this area.

Chemical Structures and Diversity

The core structure of the benzomalvins features a quinazolinobenzodiazepine skeleton.[3] The family includes several members, with Benzomalvin A, B, C, D, and E being the most studied. Benzomalvin A and D exist as an atropisomeric pair in conformational equilibrium.[4] The chemical structures of key benzomalvin family members are detailed below.

Table 1: Chemical Structures and Properties of Key Benzomalvin Family Members

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Benzomalvin AC₂₄H₁₉N₃O₂381.43157047-96-6
This compoundC₂₄H₁₇N₃O₂379.41157047-97-7[5]
Benzomalvin CC₂₄H₁₇N₃O₃395.41157047-98-8[6]
Benzomalvin EC₂₄H₁₉N₃O₃397.43Not Available

Biosynthesis

The biosynthesis of benzomalvins is a complex process involving a three-gene nonribosomal peptide synthetase (NRPS) cluster, comprising benX (a putative SAM-binding methyltransferase) and two NRPS genes, benY and benZ.[4] The biosynthetic pathway for Benzomalvin A/D has been elucidated and proceeds through the formation of a linear tripeptide intermediate, Anth-NmPhe-Anth (Anthranilate-N-methyl-Phenylalanine-Anthranilate).[4] A key step in the biosynthesis is a transannulation reaction to form the characteristic benzodiazepine ring system.[4] The discovery of a potential benzodiazepine synthase activity associated with the BenY-CT domain opens avenues for the discovery of novel benzodiazepine molecules through genome mining and synthetic biology approaches.[4][7]

Benzomalvin Biosynthesis Pathway cluster_NRPS Non-Ribosomal Peptide Synthesis Anth1 Anthranilate BenZ NRPS BenZ Anth1->BenZ NmPhe N-methyl-Phenylalanine NmPhe->BenZ Anth2 Anthranilate BenY NRPS BenY Anth2->BenY Dipeptide Anth-NmPhe (on BenZ) BenZ->Dipeptide BenZ-C1 BenX Methyltransferase BenX BenX->NmPhe Methylation Tripeptide Anth-NmPhe-Anth (on BenY) Dipeptide->Tripeptide BenZ-C2 Cyclized_Intermediate Cyclized Intermediate Tripeptide->Cyclized_Intermediate BenY-CT (Cyclization) Benzomalvin_AD Benzomalvin A/D Cyclized_Intermediate->Benzomalvin_AD Transannulation Benzomalvin_Apoptosis_Pathway Benzomalvins Benzomalvin Derivatives p53 p53 (Upregulation) Benzomalvins->p53 p21 p21 (Upregulation) p53->p21 BAX BAX (Upregulation) p53->BAX G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Mitochondria Mitochondria BAX->Mitochondria Membrane Permeabilization Caspase9 Caspase-9 (Activation) Mitochondria->Caspase9 Effector_Caspases Effector Caspases (e.g., Caspase-3) Caspase9->Effector_Caspases Effector_Caspases->Apoptosis Synthesis_Workflow Start Sarcosine Quinazolinone Quinazolinone Intermediate Start->Quinazolinone Multi-step synthesis Sclerotigenin_Analogue Sclerotigenin Analogue Quinazolinone->Sclerotigenin_Analogue Cu-catalyzed intramolecular C-N arylation Benzomalvin_E (±)-Benzomalvin E Sclerotigenin_Analogue->Benzomalvin_E Nucleophilic addition with benzaldehyde Benzomalvin_B (E)-Benzomalvin B Benzomalvin_E->Benzomalvin_B Two-step conversion

References

The Potent Biological Activity of Benzomalvin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of benzomalvin derivatives, a class of fungal secondary metabolites with significant therapeutic potential. Benzomalvins, characterized by a unique diketopiperazine-based benzodiazepine alkaloid scaffold, have demonstrated a range of biological effects, most notably potent anticancer and neuroprotective activities.[1] This document summarizes the current understanding of their mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways.

Anticancer Activity of Benzomalvin Derivatives

Recent studies have highlighted the significant cytotoxic effects of benzomalvin derivatives against various human cancer cell lines.[1][2] Research on derivatives isolated from Penicillium spathulatum SF7354, a symbiotic fungus, has shown pronounced activity against HCT116 human colon carcinoma cells.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic activity of five benzomalvin derivatives (A-E) against HCT116 cells was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values reveal a dose- and time-dependent reduction in cell viability.

Benzomalvin DerivativeIC50 (µg/mL)
A 0.29
B 1.88
C 0.64
D 1.16
E 1.07
Table 1: IC50 values of Benzomalvin derivatives against HCT116 cancer cells.[1]
Mechanism of Action: Induction of Apoptosis

Benzomalvin derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][2] This is a critical mechanism for their anticancer effects.

Flow cytometry analysis of HCT116 cells treated with a crude extract of P. spathulatum SF7354, containing benzomalvin derivatives, revealed a time-dependent increase in apoptotic cell populations and an accumulation of cells in the sub-G1 phase, a marker for DNA fragmentation.[1][2] The treatment also induced an early G0/G1 cell cycle arrest.[1][2]

Treatment TimeEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Viable Cells (%)
24 h 18.847.34-
48 h 30.755.35-
72 h 36.2613.1028.89
Table 2: Time-dependent increase in apoptotic HCT116 cells upon treatment with a benzomalvin-containing extract.[1]

The apoptotic activity of benzomalvin derivatives appears to be mediated through a p53-dependent mechanism.[1][2] Western blot analysis demonstrated significant alterations in the protein levels of PARP and p53.[1][2] Furthermore, gene expression profiling indicated the activation of the intrinsic (mitochondria-mediated) apoptotic pathway, with significant upregulation of BAX and CASP9.[1] The concurrent increase in p21, a cyclin-dependent kinase inhibitor, supports the observation of G1 arrest preceding apoptosis.[1]

Benzomalvin_Apoptosis_Pathway Benzomalvin Benzomalvin Derivatives p53 p53 Activation Benzomalvin->p53 p21 p21 Upregulation p53->p21 BAX BAX Upregulation p53->BAX G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Mitochondria Mitochondrial Permeabilization BAX->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Executioner Caspases Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

p53-dependent apoptotic pathway induced by Benzomalvin derivatives.

Neuroprotective Activity of Benzomalvin Derivatives

In addition to their anticancer properties, certain benzomalvin derivatives have been identified as inhibitors of the substance P receptor NK1.[3][4] Substance P is a neuropeptide involved in neurokinin signaling, which plays a role in inflammation and pain perception.

Quantitative Inhibition of Neurokinin NK1 Receptor

Benzomalvins A, B, and C have been shown to inhibit the binding of substance P to NK1 receptors from different species with varying potencies.

Benzomalvin DerivativeGuinea Pig NK1 Ki (µM)Rat NK1 Ki (µM)Human NK1 Ki (µM)
A 124243
B Weakly activeWeakly activeWeakly active
C Weakly activeWeakly activeWeakly active
Table 3: Inhibitory activity (Ki values) of Benzomalvins against the neurokinin NK1 receptor.[5]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the biological activity of benzomalvin derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Cell_Seeding Seed HCT116 cells in 96-well plates Treatment Treat with Benzomalvin derivatives at various concentrations Cell_Seeding->Treatment Incubation Incubate for 24, 48, and 72 hours Treatment->Incubation MTT_Addition Add MTT solution (5 mg/ml) Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours at 37°C MTT_Addition->Formazan_Incubation DMSO_Addition Dissolve formazan crystals with DMSO Formazan_Incubation->DMSO_Addition Absorbance_Measurement Measure absorbance at 570 nm DMSO_Addition->Absorbance_Measurement Data_Analysis Calculate cell viability relative to control Absorbance_Measurement->Data_Analysis

Workflow of the MTT cell viability assay.

Protocol:

  • HCT116 cells are seeded in 96-well plates.

  • Cells are treated with various concentrations of the purified benzomalvin derivatives.

  • Following incubation for 24, 48, and 72 hours, 5 µl of MTT solution (5 mg/ml) is added to each well.

  • The plates are incubated for 4 hours at 37°C.

  • After removing the medium, dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control.[1]

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.

Protocol:

  • HCT116 cells are treated with the benzomalvin-containing extract.

  • At specified time points (24, 48, and 72 hours), cells are harvested.

  • For apoptosis analysis, cells are stained with Annexin V and Propidium Iodide (PI).

  • For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye (e.g., PI).

  • The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different stages of the cell cycle and the proportion of apoptotic cells.

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins involved in apoptosis.

Protocol:

  • HCT116 cells are treated with the benzomalvin-containing extract for 48 and 72 hours.

  • Cells are lysed using RIPA buffer, and total protein is quantified.

  • Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against PARP, p53, and a loading control (e.g., ACTB).

  • After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein signals are detected using chemiluminescence.[1]

Conclusion and Future Directions

Benzomalvin derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and neuroprotective agents. Their ability to induce p53-dependent apoptosis in cancer cells and inhibit the neurokinin NK1 receptor highlights their diverse biological activities. Further research is warranted to elucidate the structure-activity relationships of these compounds, optimize their therapeutic properties, and explore their full clinical potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Unraveling the Cytotoxic Secrets of Benzomalvin B: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of Benzomalvin B, a secondary metabolite isolated from the symbiotic fungus Penicillium spathulatum. The information presented herein is synthesized from contemporary research, offering a detailed overview of its impact on cancer cell signaling, viability, and proliferation.

Core Mechanism: Induction of p53-Dependent Apoptosis

Benzomalvin derivatives, including this compound, exert their cytotoxic effects primarily through the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] Research has demonstrated that these compounds activate the intrinsic, mitochondria-mediated apoptotic pathway in a time-dependent manner.[1] This process is critically dependent on the tumor suppressor protein p53, indicating a p53-dependent mechanism of apoptosis.[1][2]

Upon treatment with benzomalvin-containing extracts, cancer cells exhibit characteristic morphological changes associated with apoptosis, such as cell shrinkage and detachment from the culture surface.[1]

Quantitative Analysis of Cytotoxicity and Apoptosis

Studies on the human colon carcinoma cell line HCT116 have provided quantitative data on the cytotoxic and pro-apoptotic effects of benzomalvin derivatives.

Table 1: Cytotoxicity of Benzomalvin Derivatives in HCT116 Cells
CompoundIC50 Value (µg/mL)
Benzomalvin A0.29
This compound1.88
Benzomalvin C0.64
Benzomalvin D1.16
Benzomalvin E1.07

Data represents the concentration required to inhibit 50% of cell growth.[1]

Table 2: Time-Dependent Induction of Apoptosis in HCT116 Cells
Treatment TimeViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
0 h96.390.720.09
24 hNot Reported18.847.34
48 hNot Reported30.755.35
72 h28.8936.2613.10

Cells were treated with a 20 µg/mL extract of P. spathulatum SF7354 containing benzomalvin derivatives.[1]

Signaling Pathway of Benzomalvin-Induced Apoptosis

The pro-apoptotic activity of benzomalvins is orchestrated through a defined signaling cascade that culminates in the activation of executioner caspases. The pathway is initiated by the upregulation of p53, which in turn transcriptionally activates key downstream effectors.

Benzomalvin_Apoptosis_Pathway cluster_input Cellular Insult cluster_p53 p53 Activation cluster_downstream Downstream Effectors cluster_cycle Cell Cycle Regulation cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Benzomalvin This compound p53 p53 (Upregulated) Benzomalvin->p53 Induces p21 p21 (Upregulated) p53->p21 Activates BAX BAX (Upregulated) p53->BAX Activates G1_arrest G1 Cell Cycle Arrest p21->G1_arrest Mediates Mitochondria Mitochondria BAX->Mitochondria Permeabilizes Membrane CASP9 Caspase-9 (Upregulated) Mitochondria->CASP9 Activates PARP PARP Cleavage CASP9->PARP Leads to Apoptosis Apoptosis PARP->Apoptosis Apoptosis_Analysis_Workflow start HCT116 Cell Culture treatment Treat with Benzomalvin (e.g., 20 µg/mL for 24, 48, 72h) start->treatment harvest Harvest and Wash Cells treatment->harvest staining Resuspend in Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) harvest->staining incubation Incubate in the Dark staining->incubation analysis Analyze by Flow Cytometry incubation->analysis quadrant Quadrant Analysis: Q1-LL: Viable Q1-LR: Early Apoptotic Q1-UR: Late Apoptotic Q1-UL: Necrotic analysis->quadrant end Quantify Apoptotic Populations quadrant->end

References

Benzomalvin B as a Substance P Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a multitude of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and emesis.[1][2] Its biological effects are primarily mediated through the high-affinity neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1][2][3] The inhibition of the SP/NK1 receptor signaling pathway presents a compelling therapeutic strategy for various clinical conditions. Natural products have historically been a rich source of novel pharmacological agents. Among these, the benzomalvins, a series of benzodiazepines isolated from a Penicillium species, have been identified as inhibitors of substance P.[4] This technical guide provides an in-depth overview of Benzomalvin B, one of the members of this family, focusing on its role as a substance P inhibitor. While its activity is noted to be weaker than its analogue, Benzomalvin A, this document consolidates the available scientific information to provide a comprehensive resource for the research community.

Chemical and Physical Properties of this compound

This compound is a fungal metabolite with a distinct benzodiazepine structure.

PropertyValue
CAS Number 157047-97-7
Molecular Formula C24H17N3O2
Molecular Weight 379.4 g/mol
Formal Name (7E)-(+)-6,7-dihydro-6-methyl-7-(phenylmethylene)-quinazolino[3,2-a][1][2]benzodiazepine-5,13-dione
Appearance Solid
Source Penicillium sp.

Substance P Inhibitory Activity

Benzomalvins were discovered during a screening of microbial broths for neurokinin receptor antagonists.[4] While Benzomalvin A demonstrated notable inhibitory activity against substance P, this compound was found to be only weakly active.[4]

Quantitative Data

Due to its weak activity, specific inhibitory concentration (IC50) or binding affinity (Ki) values for this compound against the NK1 receptor have not been prominently reported in the primary literature. For comparative purposes, the data for the more potent Benzomalvin A is presented below.[4]

Table 1: Inhibitory Activity of Benzomalvin A against Substance P

Receptor SourceKi (µM)
Guinea Pig NK1 Receptor12
Rat NK1 Receptor42
Human NK1 Receptor43

It is important to note that while this compound's substance P inhibitory activity is weak, it has demonstrated other biological effects, such as cytotoxic activity against human colon cancer cells (HCT116) with an IC50 value of 1.88 µg/ml.[5]

Mechanism of Action: Inhibition of the Substance P/NK1 Receptor Pathway

Substance P binding to the NK1 receptor initiates a signaling cascade that is characteristic of Gq-protein coupled receptors.[1] This pathway is a key target for therapeutic intervention.

Substance P / NK1 Receptor Signaling Pathway

Upon binding of substance P to the NK1 receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These events lead to a cascade of downstream effects, including neuronal excitation, regulation of affective behavior, and the transmission of pain signals.[1][3][6] this compound, as a substance P inhibitor, is presumed to act by competitively binding to the NK1 receptor, thereby preventing the binding of substance P and the subsequent initiation of this signaling cascade.

Substance_P_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates BenzomalvinB This compound BenzomalvinB->NK1R Inhibits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosolic) Ca_ER->Ca_Cytosol Downstream Downstream Cellular Responses Ca_Cytosol->Downstream PKC->Downstream

Caption: Substance P/NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols relevant to the study of this compound and other substance P inhibitors.

Isolation and Purification of Benzomalvins from Penicillium sp.

The isolation of benzomalvins involves standard mycological and natural product chemistry techniques.

Isolation_Workflow start Start: Penicillium sp. Culture fermentation 1. Fermentation (Liquid Culture) start->fermentation extraction 2. Extraction of Culture Broth (e.g., with Ethyl Acetate) fermentation->extraction concentration 3. Concentration of Crude Extract extraction->concentration chromatography 4. Chromatographic Separation (e.g., Silica Gel, HPLC) concentration->chromatography isolation 5. Isolation of Benzomalvins (A, B, C) chromatography->isolation analysis 6. Structural Elucidation (NMR, Mass Spectrometry) isolation->analysis end End: Purified this compound analysis->end

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Fermentation: The Penicillium species is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the benzomalvins and other metabolites from the aqueous medium.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the different components.

  • Isolation: Fractions containing the benzomalvins are collected and purified to yield the individual compounds, including this compound.

  • Structural Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Substance P Inhibition Assay (Guinea Pig Ileum)

The guinea pig ileum preparation is a classic and reliable method for assessing the biological activity of substance P and its antagonists.[7][8][9][10]

Principle: Substance P induces contraction of the smooth muscle of the guinea pig ileum. A substance P inhibitor will antagonize this effect, leading to a reduction in the contractile response.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • Contraction Measurement: The contractions of the ileum are recorded using an isometric force transducer connected to a data acquisition system.

  • Substance P-Induced Contraction: A cumulative concentration-response curve for substance P is established to determine the EC50 (the concentration that produces 50% of the maximal response).

  • Inhibition Assay: The ileum preparation is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

  • Challenge with Substance P: Following incubation with the inhibitor, the preparation is again challenged with substance P, and a new concentration-response curve is generated.

  • Data Analysis: The antagonistic effect of the test compound is quantified by the rightward shift of the substance P concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

Conclusion

This compound, a benzodiazepine derived from a Penicillium species, has been identified as a weak inhibitor of substance P.[4] While its potency does not rival that of its analogue, Benzomalvin A, its unique chemical structure and biological activity warrant its inclusion in the broader landscape of natural product-based substance P inhibitors. Further investigation into the structure-activity relationships of the benzomalvin family could provide valuable insights for the design and development of novel and more potent NK1 receptor antagonists. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds.

References

Biosynthesis pathway of Benzomalvin compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis Pathway of Benzomalvin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvins are a family of fungal-derived benzodiazepine alkaloids that have garnered significant interest within the scientific community due to their unique chemical structures and promising biological activities. First isolated from Penicillium species, these specialized metabolites have been shown to act as inhibitors of the substance P receptor NK1 and the human enzyme indoleamine 2,3-dioxygenase, making them potential therapeutic targets for a range of pathologies, from autoimmune disorders to neurodegenerative diseases.[1] More recently, derivatives of benzomalvins isolated from Penicillium spathulatum have demonstrated potent cytotoxic activity against human cancer cell lines, further highlighting their potential in drug development.[2][3][4] This guide provides a comprehensive overview of the biosynthesis of benzomalvin compounds, detailing the enzymatic machinery, key intermediates, and the experimental methodologies used to elucidate this complex pathway.

The Benzomalvin Biosynthetic Gene Cluster

The biosynthesis of benzomalvins is orchestrated by a dedicated biosynthetic gene cluster (BGC) identified in Aspergillus terreus.[1] This cluster is composed of three core genes:

  • benX : A putative S-adenosylmethionine (SAM)-binding methyltransferase.

  • benY : A nonribosomal peptide synthetase (NRPS).

  • benZ : A nonribosomal peptide synthetase (NRPS).

These enzymes work in a coordinated fashion, resembling an assembly line, to construct the complex benzomalvin scaffold from simple amino acid precursors.[1][5]

The Core Biosynthetic Pathway

The biosynthesis of benzomalvins proceeds through a nonribosomal peptide synthesis mechanism, involving the sequential condensation of amino acid building blocks. The primary precursors for the benzomalvin core structure are two molecules of anthranilate (Anth) and one molecule of N-methyl-L-phenylalanine (NmPhe) .[1]

The key steps in the pathway, as elucidated through genetic and metabolomic studies, are as follows:

  • Dipeptide Formation : The process begins with the formation of an Anth-NmPhe dipeptide. This intermediate is covalently bound as a thioester to the second thiolation (T) domain of the NRPS enzyme BenZ.[1]

  • Tripeptide Synthesis : The second condensation domain of BenZ, BenZ-C2, catalyzes the addition of a second anthranilate molecule, forming a linear Anth-NmPhe-Anth tripeptide. This tripeptide is then transferred and covalently bound to the thiolation (T) domain of the second NRPS enzyme, BenY.[1]

  • Macrocyclization and Release : The terminal condensation domain of BenY, designated BenY-CT, acts as a cyclizing domain. It catalyzes the intramolecular cyclization of the linear tripeptide and its subsequent release from the enzyme, forming an 11-membered macrocyclic precursor.[1][6]

  • Transannulation to Benzodiazepine Core : The macrocyclic precursor is believed to undergo a regioselective, non-enzymatic transannulation reaction. This intramolecular rearrangement results in the formation of the characteristic benzodiazepine ring system of benzomalvin A/D.[1][6] The high regioselectivity of this step has led to the hypothesis that the BenY-CT domain, or another yet-to-be-identified protein, may function as the first-ever described "benzodiazepine synthase".[1]

Biosynthesis Pathway Diagram

Benzomalvin_Biosynthesis cluster_BenZ BenZ (NRPS) cluster_BenY BenY (NRPS) cluster_products Products Anth1 Anthranilate BenZ_T2 BenZ-T2 Domain Anth1->BenZ_T2 Loading NmPhe N-methyl-L-phenylalanine NmPhe->BenZ_T2 Condensation (BenZ-C1) BenZ_C2 BenZ-C2 Domain BenZ_T2->BenZ_C2 Anth-NmPhe Dipeptide BenY_T BenY-T Domain BenZ_C2->BenY_T Peptide Bond Formation Anth2 Anthranilate Anth2->BenY_T Loading BenY_CT BenY-CT Domain (Benzodiazepine Synthase?) BenY_T->BenY_CT Anth-NmPhe-Anth Tripeptide Macrocycle Macrocyclic Precursor BenY_CT->Macrocycle Cyclization & Release Benzomalvin Benzomalvin A/D Macrocycle->Benzomalvin Transannulation

Caption: The enzymatic assembly line for Benzomalvin biosynthesis.

Experimental Elucidation of the Pathway

The benzomalvin biosynthetic pathway was primarily deciphered using a powerful combination of fungal genetics and advanced metabolomics, a platform known as Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS).[1]

Experimental Workflow: FAC-MS

The general workflow for this experimental approach is as follows:

  • Genomic DNA Library Construction : High-molecular-weight genomic DNA is isolated from the producing fungus (e.g., Aspergillus terreus). This DNA is then randomly sheared to create large fragments.

  • Fungal Artificial Chromosome (FAC) Cloning : The large genomic DNA fragments are cloned into a shuttle vector that can be maintained in both E. coli (for manipulation) and a fungal host (for expression). This creates a library of FACs, with each clone containing a different segment of the fungal genome, potentially harboring an intact biosynthetic gene cluster.

  • Heterologous Expression : The FAC library is transformed into a suitable fungal expression host, such as Aspergillus nidulans, which is known for its genetic tractability and well-characterized background metabolome.

  • Metabolomic Scoring (LC-MS/MS Analysis) : The transformed fungal strains are cultivated, and their secreted metabolomes are analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The metabolic profiles of the FAC-containing strains are compared to a control strain (containing an empty vector).

  • Data Analysis and BGC Identification : Novel metabolites are identified by finding unique mass signals in the FAC strains. The genomic DNA insert on the corresponding FAC is then sequenced to identify the biosynthetic gene cluster responsible for producing the novel compound.

  • Functional Genomics (Domain Deletion) : To determine the function of specific enzymes or domains within the identified BGC, targeted gene or domain deletions are performed using genetic recombineering in E. coli. The modified FACs are then re-introduced into the fungal host, and the resulting changes in the metabolite profile are analyzed to infer the function of the deleted genetic region.

Experimental Workflow Diagram

FAC_MS_Workflow cluster_library Library Construction cluster_expression Heterologous Expression cluster_analysis Analysis & Functional Genomics gDNA Isolate Genomic DNA (e.g., A. terreus) shear Random Shearing gDNA->shear clone Clone into FAC Vector shear->clone transform Transform into Host (e.g., A. nidulans) clone->transform cultivate Cultivate Fungal Strains transform->cultivate extract Extract Metabolites cultivate->extract lcms LC-MS/MS Analysis extract->lcms data Metabolomic Scoring lcms->data identify Identify Novel Peaks & BGC data->identify deletion Targeted Domain Deletion identify->deletion reanalyze Re-analyze Metabolome deletion->reanalyze

Caption: The FAC-MS workflow for BGC discovery and functional analysis.

Quantitative Data Summary

Quantitative analysis of metabolite production in wild-type and mutant strains was crucial for confirming the roles of specific enzymatic domains. The data below is derived from LC-MS analysis of cultures expressing the benzomalvin gene cluster and its domain-deleted variants.

Strain/ConstructRelative Abundance of Benzomalvin A/DRelative Abundance of Macrocyclic PrecursorRelative Abundance of Linear Tripeptide
Wild-Type BGC+++++
ΔbenY-C (C-terminal domain deletion)--+++
ΔbenZ-C2 (internal domain deletion)---
Data is a qualitative representation of the relative abundances reported in the literature.[7] +++ indicates high abundance, + indicates low abundance, and - indicates not detected.

Interpretation of Quantitative Data:

  • The deletion of the internal condensation domain BenZ-C2 completely abolished the production of all pathway intermediates and the final product, confirming its essential role in the second peptide bond formation.[7]

  • The deletion of the terminal C-domain BenY-C resulted in the loss of the macrocyclic precursor and benzomalvin A/D, but led to a significant accumulation of the linear tripeptide precursor.[7] This provides strong evidence that BenY-C is responsible for the final cyclization and release step.[7]

Detailed Experimental Protocols

The following are representative protocols based on the methodologies described in the primary literature for the elucidation of the benzomalvin pathway.[7]

Protocol 1: FAC Recombineering for Domain Deletion

This protocol describes the targeted deletion of an NRPS domain within the benzomalvin BGC on a Fungal Artificial Chromosome.

  • Primer Design : Design PCR primers to amplify a selection marker cassette (e.g., kanamycin resistance). Each primer should have a 5' extension of approximately 50 base pairs that is homologous to the regions immediately upstream and downstream of the target domain to be deleted (e.g., the BenY-CT domain).

  • Amplification of Selection Marker : Perform PCR using the designed primers and a template plasmid containing the selection marker to generate the deletion cassette.

  • Preparation of Recombineering-Competent Cells : Transform the E. coli strain SW102, which carries the FAC with the benzomalvin BGC, and induce the expression of the Red/ET recombination proteins.

  • Electroporation : Electroporate the purified PCR-generated deletion cassette into the competent, induced E. coli SW102 cells.

  • Selection and Screening : Plate the transformed cells on a selective medium (e.g., LB agar with kanamycin). Screen the resulting colonies by PCR using primers that flank the target domain to confirm the replacement of the domain with the selection marker.

  • FAC DNA Preparation : Prepare high-quality FAC DNA from a confirmed mutant colony for subsequent transformation into the fungal host.

Protocol 2: Metabolite Analysis by LC-MS/MS

This protocol outlines the analysis of fungal culture extracts to detect benzomalvins and their precursors.

  • Sample Preparation : Resuspend dried fungal metabolite extracts in a 50% acetonitrile/water solution to a concentration of 2 mg/mL.

  • Chromatographic Separation : Inject approximately 25 µL of the resuspended extract onto a C18 reverse-phase HPLC column (e.g., Phenomenex Luna C-18(2), 2 mm × 150 mm, 3 µm).

  • Gradient Elution : Elute the metabolites using a binary solvent system (A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) with a suitable gradient. A representative gradient is: 2% B at 0 min, ramp to 70% B over 35 min, then to 98% B over 19 min, at a flow rate of 200 µL/min.

  • Mass Spectrometry : Couple the HPLC eluent to a high-resolution mass spectrometer (e.g., Q-Exactive) equipped with an electrospray ionization (ESI) source operating in positive mode.

  • Data Acquisition : Acquire data in a data-dependent mode, with a full MS scan range of m/z 150–2000, followed by MS/MS fragmentation of the top 5 most intense ions.

  • Data Analysis : Integrate the peak areas for the known masses of benzomalvin A/D, the macrocyclic precursor, and the linear tripeptide. Normalize these peak areas to the total ion current to determine their relative abundances across different samples.

Regulatory Control of Benzomalvin Biosynthesis

While the enzymatic steps for benzomalvin biosynthesis have been well-characterized, specific studies on the transcriptional regulation of the ben gene cluster are currently limited. However, based on the broader understanding of secondary metabolism in Aspergillus species, it is likely that the expression of these genes is controlled by a complex network of regulatory proteins that respond to various environmental and developmental cues.

Key global regulators in Aspergillus, such as the Velvet complex (composed of proteins like VeA and LaeA), are known to control the expression of numerous secondary metabolite gene clusters in response to factors like light, temperature, and nutrient availability.[7] It is plausible that these or other, more specific, transcription factors bind to promoter regions within the ben cluster to modulate its expression. Further research, including transcriptomic analysis under different growth conditions and the characterization of putative transcription factor genes within or near the BGC, is required to unravel the precise regulatory mechanisms governing benzomalvin production.

Conclusion

The elucidation of the benzomalvin biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The application of innovative techniques like FAC-MS has not only detailed the step-by-step enzymatic construction of these complex molecules but has also led to the discovery of a putative novel enzyme activity, a "benzodiazepine synthase". This in-depth understanding of the biosynthetic machinery provides a foundation for future research in several key areas:

  • Bioengineering : The knowledge of the BGC and enzyme functions opens up possibilities for engineered biosynthesis of novel benzomalvin analogs with improved therapeutic properties.

  • Drug Discovery : The identification of the ben gene cluster can be used as a query for genome mining efforts to discover new benzodiazepine-producing fungi and novel bioactive molecules.

  • Enzymology : Further characterization of the BenY-CT domain will be crucial to confirm its proposed role as a benzodiazepine synthase, which could represent a new class of enzymes with significant synthetic potential.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the fascinating world of benzomalvin biosynthesis.

References

A Technical Guide to the Natural Sources and Analogues of Benzomalvin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzomalvin B, a bioactive fungal metabolite, and its naturally occurring analogues. The document details their sources, biological activities, and biosynthetic pathways. It also furnishes detailed experimental protocols for their isolation and evaluation, designed to be a valuable resource for researchers in natural product chemistry, oncology, and neuropharmacology.

Natural Sources and Structural Analogues

Benzomalvins are a class of benzodiazepine alkaloids produced predominantly by fungi of the genus Penicillium.[1][2] The biosynthetic gene cluster for these compounds has also been identified in Aspergillus terreus.[3] First isolated from a Penicillium sp. during screening for neurokinin receptor antagonists, these compounds have since been found in various fungal strains, including those from unique ecological niches.[2][4]

A notable source is Penicillium spathulatum SF7354, a symbiotic fungus isolated from the extremophilic plant Azorella monantha in the Patagonian region of Chile.[1][5] This highlights that extremophile-associated fungi are a promising reservoir for novel bioactive compounds.[1]

The primary analogues of this compound that have been isolated and characterized are Benzomalvin A, C, D, and E. Benzomalvins A and D are atropisomers, meaning they are stereoisomers that can be isolated due to hindered rotation around a single bond.[3]

Table 1: Natural Fungal Sources of Benzomalvins

Fungal SpeciesStrainSource of IsolationBenzomalvins ProducedReference(s)
Penicillium sp.SC67Soil sample (North Dakota, USA)A, B, C[4]
Penicillium spathulatumSF7354Symbiont of Azorella monantha (Patagonia, Chile)A, B, C, D, E[1]
Aspergillus terreusATCC 20542Not specified (contains biosynthetic gene cluster)A/D[3]

Biological Activity and Therapeutic Potential

Benzomalvins exhibit a range of biological activities, with potential applications in neuropharmacology and oncology. Their primary mechanisms of action include antagonism of the substance P (NK1) receptor and induction of apoptosis in cancer cells.

Neurokinin 1 (NK1) Receptor Antagonism

Substance P is a neuropeptide involved in pain transmission and neurogenic inflammation.[4][6] Benzomalvin A was first identified as an inhibitor of the substance P receptor NK1.[2][4] It shows varying inhibitory potency across species. In contrast, Benzomalvins B and C demonstrate only weak activity against this target.[2][4]

Table 2: Inhibitory Activity (Ki) of Benzomalvins against NK1 Receptors

CompoundGuinea Pig NK1 (Ki, µM)Rat NK1 (Ki, µM)Human NK1 (Ki, µM)Reference(s)
Benzomalvin A124243[2][4]
This compoundWeakly activeWeakly activeWeakly active[2][4]
Benzomalvin CWeakly activeWeakly activeWeakly active[2][4]
Anticancer Activity

Derivatives isolated from P. spathulatum have shown significant cytotoxic effects against human cancer cell lines, with the most pronounced activity observed against the HCT116 human colon cancer cell line.[1][5] The cytotoxic effect is dose- and time-dependent.[1]

Table 3: Cytotoxic Activity (IC₅₀) of Benzomalvins against HCT116 Cells

CompoundIC₅₀ (µg/mL) after 72hReference(s)
Benzomalvin A/D Mix1.16 / 1.07[1]
This compound1.88[1]
Benzomalvin C0.64[1]
Benzomalvin E0.29[1]

The anticancer mechanism of these compounds is linked to the induction of programmed cell death (apoptosis).[1][5] Studies using flow cytometry revealed that treatment with benzomalvin extracts leads to an accumulation of cells in the sub-G1 phase and an increase in apoptotic populations over time.[1] Western blot analyses showed alterations in PARP and p53 protein levels, indicating that the compounds trigger a p53-dependent apoptotic pathway.[1][5]

p53_dependent_apoptosis cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cytosol Cytosol Benzomalvins Benzomalvins p53 p53 (stabilized) Benzomalvins->p53 induces Bax_gene Transcription of Bax, PUMA, Noxa p53->Bax_gene activates Mito Mitochondrial Outer Membrane Permeabilization Bax_gene->Mito promotes CytoC Cytochrome c (released) Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome activates Casp3 Caspase-3 (activated) Apoptosome->Casp3 activates PARP PARP Cleavage Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis executes

p53-dependent apoptosis pathway induced by benzomalvins.

Biosynthesis Pathway

The biosynthesis of benzomalvins is managed by a three-gene nonribosomal peptide synthetase (NRPS) cluster.[3][7][8] This cluster consists of a methyltransferase (benX) and two NRPS enzymes (benY and benZ).[3] The process involves the sequential condensation of amino acid precursors.

The biosynthesis proceeds through a linear tripeptide intermediate, Anth-NmPhe-Anth (Anthranilic acid - N-methyl-Phenylalanine - Anthranilic acid).[3] The NRPS enzyme BenZ catalyzes the peptide condensations, while the terminal cyclizing condensation domain (CT) of the BenY enzyme catalyzes the final cyclization and cleavage, leading to the formation of the core benzomalvin structure.[3][8] This is followed by a non-enzymatic transannulation reaction to form the final benzodiazepine product.[3]

biosynthesis_pathway cluster_NRPS NRPS Assembly Line (BenZ & BenY) Anth1 Anthranilate Tripeptide Linear Tripeptide Intermediate (Anth-NmPhe-Anth) Anth1->Tripeptide NmPhe N-Me-Phenylalanine NmPhe->Tripeptide Anth2 Anthranilate Anth2->Tripeptide Cyclization Cyclization & Cleavage (BenY-CT domain) Tripeptide->Cyclization catalyzed by BenZ-C2 Transannulation Transannulation Cyclization->Transannulation Product Benzomalvin A/D Transannulation->Product

Simplified biosynthetic pathway of Benzomalvin A/D.

Experimental Protocols

Fungal Fermentation and Isolation of Benzomalvins

This protocol is a composite method based on procedures described for the isolation of benzomalvins from Penicillium sp. and P. spathulatum.[1][4]

1. Fungal Culture and Fermentation:

  • Prepare seed cultures by inoculating the fungal strain (e.g., P. spathulatum SF7354) in Potato Dextrose Broth (PDB).[1]
  • Incubate at 15-27°C for 3-7 days with agitation (e.g., 120-220 rpm).[1][4]
  • Scale up the fermentation by transferring the seed culture to a larger volume of production medium (e.g., PDB or a custom mannitol-arginine medium).[1][4]
  • Incubate for 21-30 days at 15-27°C with agitation.[1][9]

2. Extraction:

  • Harvest the culture broth and mycelia.[4]
  • Perform liquid-liquid partitioning by extracting the entire culture three times with an equal volume of ethyl acetate (EtOAc).[1]
  • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.[1]

3. Initial Fractionation (MPLC):

  • Subject the crude extract to Medium-Pressure Liquid Chromatography (MPLC) on a silica gel or ODS column.[1]
  • Elute with a gradient system, such as hexane-ethyl acetate or methanol-water, to separate the extract into several primary fractions.[1]

4. Purification (Semi-preparative HPLC):

  • Further purify the active fractions using a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 250 x 10 mm, 10 µm).[1]
  • Use a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1]
  • Apply a gradient elution program, for example: 5% B for 2 min, linear increase to 80% B over 24 min, then ramp to 100% B.[1]
  • Monitor the elution profile with a UV detector and collect peaks corresponding to individual benzomalvin analogues.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compounds using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Start [label="Fungal Culture\n(e.g., P. spathulatum)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fermentation [label="Large-Scale Fermentation\n(21-30 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; MPLC [label="Fractionation (MPLC)\n(Silica or ODS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fractions [label="Bioactive Fractions", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Purification (Semi-Prep HPLC)\n(C18 Column, Gradient Elution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Compounds [label="Isolated Benzomalvins\n(A, B, C, D, E)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Structural Analysis\n(MS, NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Fermentation; Fermentation -> Extraction; Extraction -> Crude; Crude -> MPLC; MPLC -> Fractions; Fractions -> HPLC; HPLC -> Compounds; Compounds -> Analysis; }

General workflow for the isolation of benzomalvins.
MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of benzomalvins on cancer cell lines.[10][11][12]

1. Cell Plating:

  • Seed cancer cells (e.g., HCT116) into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
  • Incubate the plates for 24 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the isolated benzomalvin compounds in the appropriate cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]
  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).[1]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[11]
  • After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]
  • Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

4. Solubilization of Formazan:

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
  • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.
  • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzomalvin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin derivatives are a class of fungal secondary metabolites, specifically benzodiazepine alkaloids, produced by various Penicillium species.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including potential anticancer and neuroprotective properties.[1] The isolation and purification of individual Benzomalvin derivatives from complex fungal extracts are crucial for detailed structure-activity relationship studies and further drug development. This application note provides a detailed protocol for the purification of Benzomalvin derivatives using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Chromatographic Behavior

Benzomalvin derivatives share a common core structure but differ in their substitutions, which influences their polarity and, consequently, their chromatographic behavior. Understanding these properties is key to developing an effective HPLC purification strategy. Reverse-phase HPLC, which separates compounds based on their hydrophobicity, is the most suitable method for purifying these molecules.[1]

The predicted hydrophobicity of several Benzomalvin derivatives, indicated by their XLogP3-AA values (a measure of lipophilicity), is summarized in the table below. A higher XLogP value corresponds to a more nonpolar compound, which will have a longer retention time in a reverse-phase HPLC system.

Benzomalvin DerivativeMolecular FormulaXLogP3-AAPredicted Polarity
Benzomalvin AC24H19N3O23.5Nonpolar
Benzomalvin CC24H17N3O32.8Moderately Polar
Benzomalvin EC24H19N3O32.6Polar

Data sourced from PubChem.[3][4]

Based on these values, the expected elution order in a reverse-phase HPLC system would be Benzomalvin E first, followed by Benzomalvin C, and then Benzomalvin A. The relative abundance of derivatives found in some extracts also suggests a similar elution pattern on reverse-phase chromatography.[1]

Experimental Protocols

This section details the recommended methodology for the extraction and HPLC purification of Benzomalvin derivatives from fungal cultures.

Fungal Culture and Extraction

A detailed protocol for fungal culture and extraction is beyond the scope of this application note. However, a general workflow is provided below. For a comprehensive guide, please refer to specialized literature on fungal fermentation and secondary metabolite extraction.

Workflow for Fungal Culture and Extraction

ExtractionWorkflow Figure 1: General workflow for the extraction of Benzomalvin derivatives. FungalCulture Fungal Culture (e.g., Penicillium sp.) Fermentation Solid or Liquid Fermentation FungalCulture->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Fungal Extract Extraction->CrudeExtract HPLCPurification Figure 2: Workflow for the HPLC purification of Benzomalvin derivatives. CrudeExtract Crude Fungal Extract SamplePrep Sample Preparation (Dissolution & Filtration) CrudeExtract->SamplePrep HPLC Reverse-Phase HPLC SamplePrep->HPLC FractionCollection Fraction Collection HPLC->FractionCollection Analysis Purity Analysis (e.g., Analytical HPLC, LC-MS) FractionCollection->Analysis PurifiedCompound Purified Benzomalvin Derivative Analysis->PurifiedCompound

References

Application Notes and Protocols for In Vitro Evaluation of Benzomalvin B Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin B, a benzodiazepine alkaloid derived from Penicillium species, has demonstrated notable anticancer properties. This document provides detailed protocols for key in vitro assays to assess the anticancer activity of this compound, focusing on its effects on the human colon carcinoma cell line HCT116. The methodologies described herein are based on established research and are intended to guide researchers in the evaluation of this compound's cytotoxic and mechanistic properties.

Data Presentation

The antiproliferative activity of this compound and its related derivatives against the HCT116 cell line is summarized below. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

Table 1: Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells

CompoundTrivial NameIC50 (µg/mL)
Benzomalvin A/DCompound B0.29
This compound Compound C 1.88
Benzomalvin CCompound D0.64
Benzomalvin DCompound A1.16
Benzomalvin ECompound E1.07

Experimental Protocols

Cell Culture
  • Cell Line: HCT116 (human colorectal carcinoma)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • HCT116 cells

    • Complete culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µg/mL).

    • Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

    • Incubate the plate for 24, 48, and 72 hours.

    • After the incubation period, add 5 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • HCT116 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at a concentration known to induce apoptosis (e.g., the IC50 concentration of 1.88 µg/mL) for 24, 48, and 72 hours.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • HCT116 cells

    • 6-well plates

    • This compound

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed and treat HCT116 cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Materials:

    • HCT116 cells

    • This compound

    • RIPA lysis buffer with protease inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p53, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Protocol:

    • Treat HCT116 cells with this compound for 48 and 72 hours.

    • Lyse the cells in RIPA buffer and quantify the protein concentration.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control.

Visualization of Workflows and Pathways

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis HCT116 HCT116 Cell Culture Seeding Seeding in Plates HCT116->Seeding BenzomalvinB This compound Treatment Seeding->BenzomalvinB MTT Cytotoxicity (MTT) BenzomalvinB->MTT Apoptosis Apoptosis (Flow Cytometry) BenzomalvinB->Apoptosis CellCycle Cell Cycle (Flow Cytometry) BenzomalvinB->CellCycle WesternBlot Protein Expression (Western Blot) BenzomalvinB->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycleAnalysis Cell Cycle Distribution CellCycle->CellCycleAnalysis ProteinAnalysis Protein Level Changes WesternBlot->ProteinAnalysis

Caption: Experimental workflow for assessing the anticancer activity of this compound.

p53_pathway BenzomalvinB This compound CellularStress Cellular Stress BenzomalvinB->CellularStress p53 p53 Activation CellularStress->p53 p21 p21 Upregulation p53->p21 BAX BAX Upregulation p53->BAX G1_Arrest G0/G1 Cell Cycle Arrest p21->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Mitochondria Mitochondrial Pathway BAX->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Proposed p53-mediated apoptotic pathway induced by this compound.

Unveiling the Molecular Architecture of Benzomalvin B: An Application Note on NMR and Mass Spectrometry in Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of Benzomalvin B, a benzodiazepine natural product isolated from Penicillium species.[1][2] The protocols and data presented herein are intended to serve as a practical resource for researchers engaged in natural product discovery and development.

Introduction to this compound and the Role of Spectroscopic Techniques

This compound is a member of the benzomalvin family of fungal metabolites that have garnered interest for their biological activities, including the inhibition of substance P.[1][2] The precise determination of their chemical structure is paramount for understanding their mechanism of action and for guiding synthetic efforts. NMR and mass spectrometry are indispensable tools in this endeavor, providing complementary information to piece together the molecular puzzle.[3][4][5][6][7][8][9] Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocols

Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of an unknown compound.

Protocol: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent, such as methanol.

  • Matrix Selection: Choose a suitable matrix (e.g., 3-nitrobenzyl alcohol) to facilitate ionization. Mix the sample solution with the matrix on the FAB probe tip.

  • Ionization: Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., Xenon) in the ion source of the mass spectrometer.

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer) to obtain accurate mass measurements.

  • Data Analysis: Compare the measured accurate mass of the protonated molecule ([M+H]⁺) with calculated masses of potential elemental compositions to deduce the molecular formula.

NMR Spectroscopy for Structural Assembly

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to elucidate the complete structure of this compound.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire a ¹H NMR spectrum to identify the types and number of protons in the molecule.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish vicinal proton relationships.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and elucidating the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.

  • Data Processing and Analysis: Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, determine chemical shifts and coupling constants, and interpret the correlations in the 2D spectra to assemble the final structure.

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analysis of this compound.

Mass Spectrometry Data
ParameterObserved ValueCalculated ValueReference
Molecular Formula C₂₄H₁₇N₃O₂
HRFAB-MS [M+H]⁺ 380.1403380.1399
NMR Spectroscopic Data for this compound (in CDCl₃)
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1164.2
3160.5
4128.7
4a148.1
5115.07.95 (d, 8.0)
6124.57.33 (t, 8.0)
7134.17.63 (t, 8.0)
8120.57.17 (d, 8.0)
8a141.5
10162.8
12134.5
13129.5
14128.5
15131.5
16137.9
18129.87.2-7.4 (m)
19128.47.2-7.4 (m)
20130.47.2-7.4 (m)
21128.47.2-7.4 (m)
22129.87.2-7.4 (m)
24134.8
25128.37.2-7.4 (m)
26128.97.2-7.4 (m)
27131.17.2-7.4 (m)

Note: The assignments are based on the data reported in the literature[1]. Some proton signals are reported as a multiplet (m) due to overlapping resonances.

Visualizations

The following diagrams illustrate the workflow and logical connections in the structural elucidation process of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation fungal_culture Penicillium sp. Culture extraction Solvent Extraction fungal_culture->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis Mass Spectrometry (HRFAB-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis molecular_formula Molecular Formula Determination ms_analysis->molecular_formula fragment_analysis Fragment Assembly nmr_analysis->fragment_analysis molecular_formula->fragment_analysis stereo_analysis Stereochemical Assignment fragment_analysis->stereo_analysis final_structure Final Structure of this compound stereo_analysis->final_structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

logical_relationship cluster_data Experimental Data cluster_interpretation Structural Information hrms HRMS (Accurate Mass) mol_formula Molecular Formula hrms->mol_formula nmr_1h 1H NMR (Proton Environment) functional_groups Functional Groups nmr_1h->functional_groups nmr_13c 13C NMR (Carbon Skeleton) nmr_13c->functional_groups cosy COSY (H-H Connectivity) spin_systems Spin Systems cosy->spin_systems hsqc HSQC (C-H Connectivity) c_h_framework C-H Framework hsqc->c_h_framework hmbc HMBC (Long-Range C-H Connectivity) substructures Substructures hmbc->substructures noesy NOESY (Spatial Proximity) stereochemistry Stereochemistry noesy->stereochemistry final_structure This compound Structure mol_formula->final_structure functional_groups->final_structure spin_systems->substructures c_h_framework->substructures substructures->final_structure stereochemistry->final_structure

Caption: Logical relationships in the NMR and MS-based structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a classic example of the synergistic power of mass spectrometry and NMR spectroscopy. HRMS provides the foundational molecular formula, while a suite of 1D and 2D NMR experiments allows for the complete assembly of the carbon-hydrogen framework and the determination of its stereochemistry. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers working on the structural characterization of novel natural products, a critical step in the drug discovery and development pipeline.

References

Application of Benzomalvin B in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Benzomalvin B, a member of the benzomalvin family of fungal secondary metabolites, has emerged as a promising candidate in anticancer drug discovery.[1] These compounds, produced by Penicillium species, exhibit significant cytotoxic effects against various cancer cell lines.[1] Notably, this compound has demonstrated potent activity against human colon carcinoma HCT116 cells, primarily by inducing programmed cell death, or apoptosis, through a p53-dependent mechanism.[2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anticancer effects by triggering the intrinsic apoptotic pathway.[1] Treatment of cancer cells with this compound leads to an accumulation of the tumor suppressor protein p53.[2] This, in turn, modulates the expression of downstream apoptosis-related proteins, ultimately leading to cell cycle arrest and apoptosis.[2]

Data Presentation

Table 1: Cytotoxic Activity of Benzomalvin Derivatives against HCT116 Cells

CompoundIC50 (µg/mL)
Benzomalvin A1.88
This compound 0.64
Benzomalvin C1.16
Benzomalvin D1.07
Benzomalvin E0.29

IC50 values were determined after 72 hours of treatment.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on HCT116 cells.

Materials:

  • HCT116 cells

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 2 x 10⁴ cells/cm².[3] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol allows for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • HCT116 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT116 cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and then detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls to set up compensation and gates.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

BenzomalvinB_Apoptosis_Pathway cluster_cell HCT116 Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BenzomalvinB This compound p53 p53 Activation BenzomalvinB->p53 Induces Bax Bax Upregulation p53->Bax p21 p21 Upregulation p53->p21 Caspase9 Caspase-9 Activation Bax->Caspase9 CellCycleArrest G1/S Arrest p21->CellCycleArrest PARP PARP Cleavage Caspase9->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces p53-mediated apoptosis in HCT116 cells.

Experimental Workflow for Evaluating this compound Cytotoxicity

BenzomalvinB_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed HCT116 Cells (96-well plate) start->seed_cells treat_cells Treat with this compound (24, 48, 72h) seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay measure_abs Measure Absorbance (570 nm) mtt_assay->measure_abs analyze_data Calculate Cell Viability & IC50 measure_abs->analyze_data end End analyze_data->end

Caption: Workflow for determining the cytotoxicity of this compound.

Logical Relationship of Apoptosis Detection

Apoptosis_Detection_Logic cluster_logic Apoptosis Analysis Logic cluster_results Cell Populations cell_treatment Cell Treatment with This compound staining Annexin V-FITC & PI Staining cell_treatment->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry live Live Cells (Annexin V-, PI-) flow_cytometry->live early_apoptotic Early Apoptotic (Annexin V+, PI-) flow_cytometry->early_apoptotic late_apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) flow_cytometry->late_apoptotic necrotic Necrotic Cells (Annexin V-, PI+) flow_cytometry->necrotic

Caption: Logic for identifying cell populations in apoptosis assays.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Benzomalvin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Benzomalvin B. The content is designed to address specific experimental challenges, offering detailed protocols and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for the total synthesis of this compound?

A1: Two main synthetic strategies have been reported for obtaining this compound. The first is a linear synthesis culminating in the formation of the tetracyclic core, often employing an intramolecular aza-Wittig reaction to form the seven-membered benzodiazepine ring. A more recent approach involves the synthesis of a related analog, Benzomalvin E, which is then converted to (E)-Benzomalvin B in a two-step sequence.

Q2: What is the key reaction for constructing the quinazolinobenzodiazepine core of this compound?

A2: A pivotal step in many syntheses of Benzomalvin analogs is the construction of the fused heterocyclic system. In the synthesis of Benzomalvin E, a copper-catalyzed intramolecular C-N arylation is employed to form the tetracyclic sclerotigenin analogue.[1][2] In earlier syntheses of Benzomalvin A and B, an intramolecular aza-Wittig reaction was the key step for the formation of both the six-membered and seven-membered rings.[3][4]

Q3: Are there any major stereochemical challenges in the synthesis of this compound?

A3: The reported syntheses of (E)-Benzomalvin B have thus far produced a racemic mixture. While the conversion from Benzomalvin E to this compound does not introduce new stereocenters, the initial synthesis of the precursor may. For instance, the synthesis of (±)-Benzomalvin E involves a nucleophilic addition that could potentially be rendered asymmetric, though this has not yet been reported. Future work may focus on developing an enantioselective synthesis.

Q4: Can this compound be synthesized from other Benzomalvin analogs?

A4: Yes, a recent and efficient method involves the conversion of (±)-Benzomalvin E to (E)-Benzomalvin B.[1][2][5] This is achieved through a base-mediated elimination of the benzylic alcohol in Benzomalvin E, followed by dehydration. This two-step process has been reported with a high overall yield.

Troubleshooting Guides

Intramolecular Aza-Wittig Reaction for Benzodiazepine Ring Formation

Problem: Low yield or failure of the intramolecular aza-Wittig reaction to form the seven-membered ring.

Possible Causes & Solutions:

  • Cause: Impure azide precursor.

    • Solution: Ensure the azide precursor is thoroughly purified before use. Residual impurities can interfere with the formation of the iminophosphorane intermediate.

  • Cause: Incomplete formation of the iminophosphorane.

    • Solution: The reaction of the azide with the phosphine (e.g., triphenylphosphine) should be allowed to proceed to completion. Monitor the reaction by TLC or NMR to ensure full conversion before proceeding with the cyclization step.

  • Cause: Unfavorable reaction conditions for cyclization.

    • Solution: The cyclization step may require elevated temperatures. The reaction is often carried out in a high-boiling solvent such as toluene or xylene under reflux conditions. Ensure the reaction is heated for a sufficient duration.

Experimental Protocol: Intramolecular aza-Wittig Reaction (Adapted from Eguchi et al.) [3][6]

  • Dissolve the azide precursor in dry toluene.

  • Add triphenylphosphine (1.1 equivalents) to the solution at room temperature.

  • Stir the mixture for 2-4 hours, or until the evolution of nitrogen gas ceases and TLC analysis indicates complete formation of the iminophosphorane.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the progress of the cyclization by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Intramolecular C-N Arylation

Problem: Low yield of the tetracyclic sclerotigenin analogue during the copper-catalyzed C-N arylation.

Possible Causes & Solutions:

  • Cause: Inactive catalyst.

    • Solution: Use high-purity copper(I) iodide and ensure it is stored under an inert atmosphere. The choice of ligand is also critical; N,N'-dimethylethylenediamine (DMEDA) has been shown to be effective.

  • Cause: Inappropriate base or solvent.

    • Solution: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. The reaction is typically performed in a polar aprotic solvent such as DMF or DMSO at elevated temperatures.

  • Cause: Substrate decomposition at high temperatures.

    • Solution: Optimize the reaction temperature. While the reaction requires heat, excessive temperatures can lead to degradation of the starting material or product. A temperature range of 110-130 °C is a good starting point.

Experimental Protocol: Copper-Catalyzed Intramolecular C-N Arylation (Adapted from Basak and Dash) [1][2]

  • To a sealed tube, add the quinazolinone precursor, copper(I) iodide (10 mol%), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous DMF, followed by N,N'-dimethylethylenediamine (DMEDA) (20 mol%).

  • Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Conversion of (±)-Benzomalvin E to (E)-Benzomalvin B

Problem: Incomplete conversion or formation of side products during the elimination/dehydration sequence.

Possible Causes & Solutions:

  • Cause: Inefficient elimination of the benzylic alcohol.

    • Solution: A strong, non-nucleophilic base is required for this step. Potassium bis(trimethylsilyl)amide (KHMDS) has been used successfully. Ensure the reaction is carried out at a low temperature (e.g., -78 °C) to improve selectivity.

  • Cause: Incomplete dehydration of the intermediate.

    • Solution: The dehydration step is typically acid-catalyzed. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is effective. Ensure sufficient reaction time for the dehydration to go to completion.

Experimental Protocol: Conversion of (±)-Benzomalvin E to (E)-Benzomalvin B (Adapted from Basak and Dash) [1][2][5]

Step 1: Elimination

  • Dissolve (±)-Benzomalvin E in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of KHMDS (1.2 equivalents) in THF.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate to obtain the crude intermediate.

Step 2: Dehydration

  • Dissolve the crude intermediate from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (2.0 equivalents) and stir at room temperature for 2 hours.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield (E)-Benzomalvin B.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Cu-Catalyzed C-N ArylationQuinazolinone PrecursorCuI (10 mol%), K₂CO₃, DMEDA (20 mol%)DMF12012-16~80[1][2]
Nucleophilic Addition to AldehydeSclerotigenin AnalogueBenzaldehyde, LiHMDSTHF-78 to rt2~75[1][2]
Elimination from Benzomalvin E(±)-Benzomalvin EKHMDSTHF-781~85[1][5]
Dehydration to this compoundIntermediate from EliminationTFADCMrt2~82[1][5]

Visualizations

Total_Synthesis_of_Benzomalvin_B_from_E Quinazolinone Quinazolinone Precursor Sclerotigenin Sclerotigenin Analogue Quinazolinone->Sclerotigenin CuI, K₂CO₃, DMEDA DMF, 120 °C Benzomalvin_E (±)-Benzomalvin E Sclerotigenin->Benzomalvin_E 1. Benzaldehyde 2. LiHMDS, THF Intermediate Elimination Intermediate Benzomalvin_E->Intermediate KHMDS, THF, -78 °C Benzomalvin_B (E)-Benzomalvin B Intermediate->Benzomalvin_B TFA, DCM, rt

Caption: Synthetic route to (E)-Benzomalvin B from a quinazolinone precursor via Benzomalvin E.

Troubleshooting_Aza_Wittig start Low Yield in Aza-Wittig Cyclization cause1 Impure Azide Precursor? start->cause1 cause2 Incomplete Iminophosphorane Formation? start->cause2 cause3 Suboptimal Cyclization Conditions? start->cause3 solution1 Purify Azide by Chromatography cause1->solution1 Yes solution2 Monitor Phosphine Reaction by TLC/NMR cause2->solution2 Yes solution3 Increase Temperature (Reflux) and Reaction Time cause3->solution3 Yes

Caption: Troubleshooting workflow for the intramolecular aza-Wittig reaction.

References

Overcoming solubility issues of Benzomalvin B in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Benzomalvin B in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a fungal metabolite originally isolated from Penicillium species.[1] It belongs to the benzodiazepine class of compounds and has been identified as an antagonist of the neurokinin-1 (NK1) receptor and exhibits cytotoxic activity against cancer cell lines.[1][2]

Q2: What is the known solubility of this compound in common laboratory solvents?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is considered poorly soluble in aqueous solutions.

Q3: How can I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in an anhydrous organic solvent such as DMSO. For initial use, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your final aqueous experimental solution.

Q4: What is the recommended procedure for diluting a this compound stock solution into an aqueous medium for cell-based assays?

The standard procedure is to perform a serial dilution of the concentrated DMSO stock solution into your aqueous culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v). Rapidly mixing or vortexing the solution during dilution can help prevent precipitation.

Q5: What should I do if I observe precipitation when diluting my this compound stock solution into an aqueous buffer?

Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen organic solvent.
  • Possible Cause: The solvent may not be of high enough purity (e.g., contains water).

    • Solution: Use anhydrous grade DMSO or ethanol. Ensure the solvent has been stored properly to prevent water absorption.

  • Possible Cause: The concentration is too high for the chosen solvent.

    • Solution: Try to dissolve a smaller amount of the compound to determine an approximate solubility limit. Gentle warming (to 37°C) and vortexing may aid dissolution.

Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media (e.g., cell culture medium, PBS).
  • Possible Cause: The aqueous solubility limit of this compound has been exceeded.

    • Solution 1: Reduce the Final Concentration. Attempt to use a lower final concentration of this compound in your experiment.

    • Solution 2: Increase the Co-solvent Concentration. If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help keep the compound in solution. However, always run a vehicle control to ensure the solvent concentration is not affecting the experimental outcome.

    • Solution 3: Use a Formulation Strategy. Consider using solubility-enhancing excipients. Common strategies include the use of cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68. A preliminary experiment to test the compatibility and efficacy of these excipients is recommended.

Issue 3: The prepared aqueous solution of this compound is initially clear but becomes cloudy over time.
  • Possible Cause: The compound is slowly precipitating out of the solution.

    • Solution: Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing dilute aqueous solutions for extended periods.

  • Possible Cause: The compound may be unstable in the aqueous buffer at the experimental temperature or pH.

    • Solution: Investigate the stability of this compound in your specific buffer system. This can be done by preparing the solution and analyzing its concentration and purity by HPLC at different time points.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the solubility of this compound. The following table provides solubility information for related Benzomalvin compounds, which can serve as a qualitative guide.

CompoundSolventSolubility
Benzomalvin ADMSOSoluble
DMFSoluble
EthanolSoluble
MethanolSoluble
Benzomalvin CDMSOSoluble[3]
DMFSoluble[3]
EthanolSoluble[3]
MethanolSoluble[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: 379.4 g/mol ). For 1 mL of a 10 mM stock, 0.3794 mg of this compound is needed.

    • Weigh the calculated amount of this compound into a sterile vial.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C in a water bath can be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Diluting this compound into Aqueous Media for Cell Culture Experiments
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile polypropylene tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Perform a serial dilution of the 10 mM stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • When diluting, add the small volume of the this compound stock solution to the larger volume of the cell culture medium while gently vortexing or flicking the tube to ensure rapid mixing. This helps to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, refer to the Troubleshooting Guide.

    • Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -20°C/-80°C) dissolve->stock thaw Thaw Stock Solution stock->thaw dilute Serially Dilute in Aqueous Medium thaw->dilute vortex Vortex During Dilution dilute->vortex final_solution Final Aqueous Solution (Use Immediately) vortex->final_solution precipitate Precipitation? vortex->precipitate lower_conc Lower Final Concentration precipitate->lower_conc Yes add_excipient Add Excipients (e.g., Cyclodextrin) precipitate->add_excipient Yes

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Start: Need to prepare aqueous this compound solution prepare_stock Prepare concentrated stock in anhydrous DMSO start->prepare_stock dilute Dilute stock into aqueous medium prepare_stock->dilute observe Observe for precipitation dilute->observe solution_ok Solution is clear. Proceed with experiment. observe->solution_ok No precipitates Solution is cloudy/ precipitate forms observe->precipitates Yes troubleshoot Troubleshooting Options precipitates->troubleshoot option1 1. Prepare a more dilute final solution troubleshoot->option1 option2 2. Use a solubilizing agent (e.g., cyclodextrin, surfactant) troubleshoot->option2 option3 3. Increase co-solvent percentage (check cell tolerance) troubleshoot->option3

Caption: Logic diagram for troubleshooting solubility issues.

References

Technical Support Center: Stabilizing Benzomalvin B for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective long-term storage and handling of Benzomalvin B. The information is presented through troubleshooting guides and frequently asked questions to address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1] It is advisable to keep the vial tightly sealed to prevent moisture absorption.

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2]

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, these solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4][5] For short-term storage (days to weeks), refrigeration at 4°C may be acceptable, but freezing is preferable for longer durations.[5]

Q4: What is the expected shelf-life of this compound in solid form and in solution?

When stored as a solid at -20°C with the vial tightly sealed, this compound can be stored for up to 6 months.[3] The stability of stock solutions is generally shorter, and it is recommended to use them within one month if stored at -20°C.[3] It is best practice to prepare fresh solutions for sensitive experiments.

Q5: What are the potential signs of this compound degradation?

Degradation of this compound may be indicated by a change in the physical appearance of the solid (e.g., color change, clumping), the appearance of additional peaks in analytical chromatography (e.g., HPLC, LC-MS), or a decrease in its biological activity in your experimental assays.

Troubleshooting Guides

Problem: I am observing reduced or inconsistent biological activity with my this compound sample.

  • Possible Cause 1: Compound Degradation. Improper storage or handling may have led to the degradation of this compound.

    • Solution:

      • Verify the storage conditions of both the solid compound and any prepared stock solutions. Ensure they align with the recommended -20°C for long-term storage.[1]

      • Avoid multiple freeze-thaw cycles of stock solutions by preparing and using aliquots.[4]

      • Assess the purity of your sample using an analytical technique like HPLC to check for degradation products.

      • If degradation is suspected, use a fresh, unopened vial of this compound to prepare a new stock solution.

  • Possible Cause 2: Solvent Incompatibility. The solvent used to dissolve this compound may be affecting your assay.

    • Solution:

      • Ensure the final concentration of the solvent (e.g., DMSO) in your assay is at a non-inhibitory level.

      • Run a vehicle control (solvent only) to determine its effect on your experimental system.

Problem: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks for my this compound sample.

  • Possible Cause: Chemical Degradation. The presence of additional peaks often indicates the formation of degradation products.

    • Solution:

      • Review the storage history of the sample. Exposure to light, elevated temperatures, or moisture can accelerate degradation.

      • Consider performing forced degradation studies (see Experimental Protocols section) to identify potential degradation products and pathways. This can help in understanding the stability limitations of the molecule.[6]

      • If possible, use mass spectrometry (MS) to characterize the unexpected peaks and hypothesize their structures, which can provide insights into the degradation mechanism (e.g., hydrolysis, oxidation).[7]

Summary of Storage Recommendations

Form Storage Temperature Duration Key Considerations
Solid-20°CUp to 6 months[3]Keep vial tightly sealed to protect from moisture.
Solution (in DMSO)-20°C or -80°CUp to 1 month[3]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability

This protocol outlines a method for determining the long-term stability of this compound under specific storage conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Aliquot the stock solution into multiple sealed vials to be used for analysis at different time points.

  • Storage:

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.

  • Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 6 months), remove one aliquot from each storage condition.

    • Analyze the sample using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[8]

    • The HPLC method should be capable of separating the intact this compound from any potential degradation products.

    • Quantify the peak area of the intact this compound and any degradation products.

  • Data Evaluation:

    • Calculate the percentage of intact this compound remaining at each time point relative to the initial time point (T=0).

    • A significant decrease in the percentage of the parent compound indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[6]

  • Sample Preparation: Prepare separate solutions of this compound for each stress condition.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the solution with 0.1 M HCl at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate the solution with 0.1 M NaOH at a controlled temperature.

    • Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.[9]

    • Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 60°C).

    • Photostability: Expose a solid sample and a solution to UV and visible light, as per ICH Q1B guidelines.

  • Analysis:

    • At various time points, take samples from each stress condition and analyze them using HPLC-MS.[8][10]

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Use the mass spectrometry data to identify the mass of the degradation products, which can help in elucidating their structures and the degradation pathway.

Visualizations

start Reduced Biological Activity or Inconsistent Results check_storage Verify Storage Conditions (-20°C for solid/solution) start->check_storage check_thaw Were stock solutions subjected to multiple freeze-thaw cycles? check_storage->check_thaw  Conditions OK use_fresh Prepare Fresh Stock Solution from New Vial check_storage->use_fresh  Improper Storage check_purity Assess Purity with HPLC check_thaw->check_purity  No aliquot Implement Aliquoting Strategy for Future Use check_thaw->aliquot  Yes check_purity->use_fresh  Purity OK, but  problem persists degradation_suspected Degradation is Likely check_purity->degradation_suspected  Impurity Peaks Found aliquot->use_fresh degradation_suspected->use_fresh

Caption: Troubleshooting workflow for reduced biological activity of this compound.

prep Prepare this compound Stock Solution and Aliquots store Store Aliquots under Defined Conditions (e.g., -20°C, 4°C, 25°C) prep->store timepoint At Each Time Point (T=0, 1, 3, 6 months...) store->timepoint analyze Analyze Sample using Stability-Indicating HPLC Method timepoint->analyze quantify Quantify Peak Area of Intact this compound analyze->quantify calculate Calculate % Remaining vs. T=0 quantify->calculate evaluate Evaluate Stability and Determine Shelf-Life calculate->evaluate

Caption: Experimental workflow for long-term stability assessment of this compound.

benzomalvin_b This compound (Bicyclic Depsipeptide Structure) hydrolysis Hydrolysis (e.g., acidic/basic conditions) benzomalvin_b->hydrolysis H₂O oxidation Oxidation (e.g., exposure to air/peroxides) benzomalvin_b->oxidation [O] ester_cleavage Product A (Cleavage of Ester Bond) hydrolysis->ester_cleavage amide_cleavage Product B (Cleavage of Amide Bond) hydrolysis->amide_cleavage oxidized_product Product C (Oxidized Derivative) oxidation->oxidized_product

Caption: Hypothetical degradation pathways for a bicyclic depsipeptide like this compound.

References

Troubleshooting inconsistent results in Benzomalvin B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Benzomalvin B in bioassays. The information is tailored to address common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show inconsistent readings or high background when testing this compound. What are the possible causes and solutions?

A1: Inconsistent MTT assay results can stem from several factors, particularly when working with natural products like this compound.

  • Compound Precipitation: this compound, being a complex organic molecule, may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations. This can interfere with absorbance readings.

    • Solution: Visually inspect the wells for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration range or dissolving the compound in a small amount of a biocompatible solvent like DMSO before further dilution in culture medium. Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level (typically <0.5%).

  • Interference with Formazan Crystal Formation: Some compounds can directly react with MTT reagent or inhibit the cellular reductases responsible for formazan production, leading to inaccurate viability readings.[1]

    • Solution: Run a cell-free control by adding this compound to the culture medium with MTT but without cells. Any color change would indicate a direct reaction. If interference is suspected, consider alternative viability assays such as CellTiter-Glo® (luminescence-based) or a neutral red uptake assay.

  • Phenol Red and Serum Interference: Phenol red in culture media and components in fetal bovine serum (FBS) can contribute to background absorbance.

    • Solution: For the final MTT incubation step, it is recommended to use serum-free and phenol red-free media to reduce background noise.[2]

Q2: I am observing a high degree of variability in apoptosis induction when treating HCT116 cells with this compound. How can I improve the consistency of my flow cytometry results?

A2: Variability in apoptosis assays can arise from both biological and technical factors.

  • Cell Health and Confluency: The physiological state of the cells at the time of treatment can significantly impact their response. Cells that are overly confluent or have a high passage number may respond differently to apoptotic stimuli.

    • Solution: Ensure cells are in the logarithmic growth phase and are at a consistent confluency (e.g., 70-80%) at the start of each experiment. Use low-passage number cells for all experiments.

  • Compound Stability: The stability of this compound in cell culture media over the incubation period can affect its potency.

    • Solution: While specific stability data for this compound in media is limited, it is good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution. Consider the potential for degradation if conducting long-term (e.g., >72 hours) experiments.

  • Staining Protocol: Inconsistent staining with Annexin V and Propidium Iodide (PI) can lead to variable results.

    • Solution: Adhere strictly to a validated staining protocol. Ensure gentle handling of cells during washing and staining steps to prevent premature membrane damage, which can lead to false positive PI staining. Include appropriate controls, such as unstained cells, single-stained (Annexin V only and PI only) cells, and cells treated with a known apoptosis inducer.

Q3: My Western blot results for p53 and PARP cleavage are weak or inconsistent after this compound treatment. What can I do to improve them?

A3: Weak or inconsistent Western blot signals can be due to issues with sample preparation, protein transfer, or antibody incubation.

  • Timing of Protein Harvest: The expression and cleavage of apoptotic proteins are time-dependent. Harvesting cells too early or too late can result in weak signals.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing p53 accumulation and PARP cleavage following this compound treatment.

  • Protein Loading: Unequal protein loading between lanes can lead to misinterpretation of results.

    • Solution: Accurately quantify the protein concentration of your cell lysates using a reliable method (e.g., BCA assay) and ensure equal amounts of protein are loaded into each well. Always include a loading control, such as GAPDH or β-actin, to normalize the data.

  • Antibody Quality and Concentration: The quality and dilution of the primary antibodies are critical for obtaining specific and strong signals.

    • Solution: Use antibodies that have been validated for the specific application (Western blot) and species (human). Optimize the antibody dilution to achieve a good signal-to-noise ratio.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data (MTT Assay)
Potential Cause Troubleshooting Step Recommended Action
Uneven Cell Seeding Review cell plating technique.Ensure a single-cell suspension before plating. Pipette up and down gently before dispensing into each well. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
This compound Solubility Issues Visually inspect wells for precipitate.Prepare a concentrated stock solution in DMSO and serially dilute in culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
Inconsistent Incubation Times Standardize all incubation periods.Use a timer for compound treatment and MTT incubation steps to ensure consistency across all plates and experiments.
Incomplete Formazan Solubilization Observe formazan crystals after adding solubilization buffer.Ensure complete dissolution of formazan crystals by gently pipetting up and down or by placing the plate on an orbital shaker for a few minutes before reading the absorbance.[2]
Issue 2: Inconsistent Apoptosis Detection (Flow Cytometry)
Potential Cause Troubleshooting Step Recommended Action
Cell Clumping Examine cell suspension under a microscope before staining.If clumps are present, gently pipette the cell suspension through a cell strainer.
Inadequate Compensation Review compensation settings.Use single-stained controls for each fluorochrome to properly set up the compensation matrix and avoid spectral overlap.
Delayed Analysis Note the time between staining and analysis.Analyze stained cells as soon as possible (ideally within one hour) as the signal from Annexin V binding is transient.[3]
Cell Stress During Preparation Evaluate cell handling procedures.Use gentle centrifugation and resuspension techniques. Keep cells on ice when possible to minimize metabolic activity and degradation.

Quantitative Data Summary

The cytotoxic effects of Benzomalvin derivatives are dose- and time-dependent. The following table summarizes the reported effects of a crude extract containing Benzomalvin derivatives on HCT116 human colon cancer cells.

Treatment DurationConcentration of Crude Extract (µg/mL)Cell Viability (%)
72 hours 20Significant reduction in viable cells
Not Specified 2528.03%

Data extracted from a study on Penicillium spathulatum SF7354 extracts containing Benzomalvin derivatives.[4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of this compound against HCT116 cells.[4]

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol outlines the steps for quantifying apoptosis in HCT116 cells treated with this compound.[5][6]

  • Cell Treatment: Seed HCT116 cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot for p53 and PARP Cleavage

This protocol details the detection of key apoptotic proteins in HCT116 cells treated with this compound.

  • Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies A Prepare this compound Stock C Dose-Response Treatment A->C B Seed HCT116 Cells B->C D MTT Assay C->D E Determine IC50 D->E F Treat Cells with IC50 Concentration E->F G Apoptosis Assay (Flow Cytometry) F->G H Western Blot (p53, PARP) F->H I Data Analysis & Interpretation G->I H->I

Caption: General experimental workflow for assessing this compound bioactivity.

p53_Apoptosis_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_downstream Downstream Effects cluster_execution Apoptotic Execution Benzomalvin_B This compound p53 p53 Stabilization & Accumulation Benzomalvin_B->p53 Induces Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

References

Technical Support Center: Enhancing the Purity of Isolated Benzomalvin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common issues encountered during the purification of Benzomalvin B.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound isolates?

A1: The most common impurities are other structurally related benzomalvin derivatives, which often co-occur during fungal fermentation. These include Benzomalvin A, C, D, and E.[1][2] Degradation products can also be a source of impurity, especially if the sample is exposed to UV light, which can cause isomerization of the double bond in this compound.[3]

Q2: What is the recommended chromatographic method for purifying this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely reported method for the final purification of this compound.[1] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a formic acid modifier to improve peak shape.[1]

Q3: How can I confirm the purity of my final this compound sample?

A3: Purity should be assessed using high-resolution analytical techniques such as HPLC-UV, preferably with a diode array detector (DAD) to check for co-eluting impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and detection of trace-level contaminants.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and to ensure the absence of structurally similar impurities.

Q4: What are the known stability issues for this compound?

A4: this compound contains a double bond that can undergo isomerization when exposed to UV light (e.g., 365 nm), leading to the formation of Z-Benzomalvin B.[3] It is advisable to protect samples from light during and after purification. The stability in various solvents and pH conditions has not been extensively reported, so it is recommended to store the purified compound in a non-reactive solvent like DMSO at low temperatures (-20°C or below) and under an inert atmosphere if possible.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Problem 1: Poor resolution between this compound and other benzomalvin analogs.
  • Possible Cause A: Inappropriate mobile phase gradient.

    • Solution: Optimize the HPLC gradient. A shallower gradient will increase the separation time and can improve the resolution between closely eluting compounds. Experiment with different gradient slopes and isocratic hold times around the elution point of the benzomalvins.

  • Possible Cause B: Suboptimal column chemistry.

    • Solution: While C18 is a good starting point, other reversed-phase chemistries like phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds like benzomalvins. Consider screening different column types if resolution on a C18 column is insufficient.

  • Possible Cause C: Column overloading.

    • Solution: Reduce the amount of sample injected onto the column. Overloading can lead to broad, asymmetric peaks that are difficult to resolve.

Problem 2: Peak tailing of the this compound peak.
  • Possible Cause A: Secondary interactions with the stationary phase.

    • Solution: The addition of a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can protonate silanol groups on the silica-based stationary phase and reduce peak tailing.

  • Possible Cause B: Presence of microparticulates in the sample.

    • Solution: Ensure your sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection to prevent column frit blockage and subsequent poor peak shape.

Problem 3: Low recovery of this compound after purification.
  • Possible Cause A: Adsorption to glassware or plasticware.

    • Solution: Use silanized glassware or low-adsorption polypropylene tubes to minimize loss of the compound.

  • Possible Cause B: Degradation during processing.

    • Solution: As this compound is sensitive to UV light, protect the sample from light at all stages of purification.[3] Work in a dimly lit area or use amber vials. Avoid prolonged exposure to strong acids or bases.

  • Possible Cause C: Incomplete elution from the column.

    • Solution: After the gradient elution, include a high-organic wash step (e.g., 100% acetonitrile or methanol) to ensure all the compound has eluted from the column.

Data Presentation

Table 1: Comparison of Reported HPLC Purification Methods for Benzomalvins

ParameterMethod 1[1]Method 2 (Hypothetical Optimized)
Chromatography System Semi-preparative HPLCPreparative HPLC
Column Inspire C18 (250 x 10 mm, 10 µm)Phenyl-Hexyl (250 x 21.2 mm, 10 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B (2 min), 5-40% B (2 min), 40-80% B (22 min), 80-100% B (0.5 min), 100% B (5 min)30-60% B over 40 minutes
Flow Rate Not Specified18 mL/min
Detection Not SpecifiedUV at 254 nm and 280 nm

Experimental Protocols

Protocol 1: Semi-Preparative RP-HPLC for Final Purification of this compound

This protocol is adapted from a published method for the isolation of benzomalvin derivatives.[1]

  • Sample Preparation: Dissolve the partially purified fungal extract containing this compound in a minimal amount of methanol or DMSO. Filter the solution through a 0.22 µm PTFE syringe filter.

  • Chromatographic System:

    • HPLC System: A semi-preparative HPLC system equipped with a gradient pump, autosampler, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 10 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution Program:

    • Maintain the column at 5% mobile phase B for 2 minutes.

    • Increase to 40% B over 2 minutes.

    • Linearly increase to 80% B over the next 22 minutes.

    • Increase to 100% B over 0.5 minutes and hold for 5 minutes.

    • Return to 5% B and re-equilibrate the column for at least 10 minutes before the next injection.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Post-Purification: Combine the fractions containing pure this compound. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator or centrifugal vacuum concentrator). Store the purified solid under argon or nitrogen at -20°C or below, protected from light.

Visualizations

Experimental_Workflow cluster_extraction Crude Extract Preparation cluster_prepurification Pre-Purification cluster_purification Final Purification cluster_analysis Purity Analysis & Final Product Fungal_Culture Fungal Culture (Penicillium sp.) Solvent_Extraction Solvent Extraction Fungal_Culture->Solvent_Extraction Crude_Extract Crude Fungal Extract Solvent_Extraction->Crude_Extract MPLC MPLC (ODS Column) Crude_Extract->MPLC Fractionation Fraction Collection MPLC->Fractionation Semi_Prep_HPLC Semi-Preparative RP-HPLC Fractionation->Semi_Prep_HPLC Pure_Fractions Collection of Pure Fractions Semi_Prep_HPLC->Pure_Fractions Purity_Check Purity Analysis (HPLC, LC-MS, NMR) Pure_Fractions->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product

Caption: Experimental workflow for the isolation and purification of this compound.

Troubleshooting_Logic Start Poor Resolution of Benzomalvin Analogs Check_Gradient Is the gradient shallow enough? Start->Check_Gradient Optimize_Gradient Action: Decrease gradient slope Check_Gradient->Optimize_Gradient No Check_Loading Is the column overloaded? Check_Gradient->Check_Loading Yes Success Resolution Improved Optimize_Gradient->Success Reduce_Load Action: Reduce sample injection volume Check_Loading->Reduce_Load Yes Check_Column Is the column chemistry optimal? Check_Loading->Check_Column No Reduce_Load->Success Change_Column Action: Try a different stationary phase (e.g., Phenyl-Hexyl) Check_Column->Change_Column No Check_Column->Success Yes Change_Column->Success

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Technical Support Center: Optimizing the Final Steps in Benzomalvin B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzomalvin B. The following information is designed to address specific challenges that may be encountered during the final steps of the synthesis, enhancing experimental efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the final steps of this compound synthesis?

A1: The final steps to synthesize this compound typically start from its precursors, primarily Benzomalvin A or Benzomalvin E. Both have been successfully converted to this compound in two-step sequences.

Q2: What is the general synthetic strategy for converting Benzomalvin E to (E)-Benzomalvin B?

A2: The conversion of racemic Benzomalvin E to (E)-Benzomalvin B is a two-step process. The first step involves the oxidation of the hydroxyl group in Benzomalvin E to a ketone intermediate. The second step is a base-mediated elimination reaction that results in the formation of the double bond characteristic of (E)-Benzomalvin B. This two-step process has been reported with an overall yield of 70%.[1]

Q3: What reagents are typically used for the oxidation of Benzomalvin E?

A3: Dess-Martin periodinane (DMP) is a commonly used reagent for the mild oxidation of the secondary alcohol in Benzomalvin E to the corresponding ketone. This reagent is known for its high selectivity and compatibility with sensitive functional groups often found in complex natural products.

Q4: What conditions are employed for the base-mediated elimination to form (E)-Benzomalvin B?

A4: The elimination step to form the exocyclic double bond in (E)-Benzomalvin B is typically achieved using a strong, non-nucleophilic base. While specific conditions can vary, reagents like potassium tert-butoxide in an appropriate aprotic solvent are suitable for this transformation.

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of Benzomalvin E

Symptoms:

  • Incomplete conversion of Benzomalvin E to the ketone intermediate, as observed by TLC or LC-MS analysis.

  • Formation of multiple unidentified side products.

  • Low isolated yield of the desired ketone product after purification.

Possible Causes and Solutions:

CauseRecommended Solution
Degraded Dess-Martin periodinane (DMP) reagent Use freshly opened or properly stored DMP. The reagent is moisture-sensitive and can lose activity over time.
Insufficient amount of DMP Increase the molar equivalents of DMP. A 1.5 to 2.0 molar excess is often recommended for complete oxidation.
Sub-optimal reaction temperature While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) may be required for complete conversion. Monitor the reaction closely to avoid side product formation.
Presence of water in the reaction mixture Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can deactivate the DMP reagent.
Acid-catalyzed side reactions The oxidation with DMP produces acetic acid as a byproduct, which can catalyze side reactions in acid-sensitive substrates. Add a mild base, such as pyridine or sodium bicarbonate, to buffer the reaction mixture.
Problem 2: Inefficient Elimination to Form (E)-Benzomalvin B

Symptoms:

  • Low conversion of the ketone intermediate to (E)-Benzomalvin B.

  • Recovery of unreacted starting material.

  • Formation of isomeric byproducts or degradation of the starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Base is not strong enough Switch to a stronger, non-nucleophilic base such as potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS).
Steric hindrance around the reaction center Use a less sterically hindered base if possible, although this may lead to competing nucleophilic attack. Alternatively, increasing the reaction temperature may overcome the activation energy barrier.
Sub-optimal solvent choice Use a polar aprotic solvent like THF or DMF to ensure the solubility of both the substrate and the base, facilitating the reaction.
Reaction time is too short Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Competitive side reactions The presence of other acidic protons or electrophilic sites in the molecule can lead to undesired side reactions. Careful control of the reaction temperature and slow addition of the base can help to minimize these.

Experimental Protocols

Conversion of (±)-Benzomalvin E to (E)-Benzomalvin B

Step 1: Oxidation of (±)-Benzomalvin E

A detailed experimental protocol for the oxidation of (±)-Benzomalvin E using Dess-Martin periodinane is outlined in the supporting information of the relevant literature.[1] A general procedure is as follows:

  • Dissolve (±)-Benzomalvin E in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 - 2.0 equivalents) to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Base-Mediated Elimination

The subsequent elimination reaction to yield (E)-Benzomalvin B is also detailed in the literature.[1] A representative procedure involves:

  • Dissolve the ketone intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add a solution of potassium tert-butoxide (or another suitable strong base) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.

  • Purify the final product by column chromatography.

Quantitative Data Summary

Starting MaterialProductReagentsSolventYieldReference
(±)-Benzomalvin EKetone IntermediateDess-Martin periodinaneDichloromethaneNot individually reported[1]
Ketone Intermediate(E)-Benzomalvin BPotassium tert-butoxideTetrahydrofuran70% (overall for 2 steps)[1]
(-)-Benzomalvin AThis compoundNot specifiedNot specifiedNot specified[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Elimination start Benzomalvin E reagent1 Dess-Martin Periodinane (DMP) Dichloromethane (DCM) start->reagent1 product1 Ketone Intermediate reagent1->product1 reagent2 Potassium tert-butoxide (KOtBu) Tetrahydrofuran (THF) product1->reagent2 product1->reagent2 product2 (E)-Benzomalvin B reagent2->product2

Caption: Experimental workflow for the two-step synthesis of (E)-Benzomalvin B from Benzomalvin E.

troubleshooting_oxidation problem Low Yield in Oxidation Step cause1 Degraded DMP Reagent problem->cause1 cause2 Insufficient DMP problem->cause2 cause3 Sub-optimal Temperature problem->cause3 cause4 Presence of Water problem->cause4 cause5 Acid-catalyzed Side Reactions problem->cause5 solution1 Use fresh DMP cause1->solution1 solution2 Increase molar equivalents cause2->solution2 solution3 Gently heat reaction cause3->solution3 solution4 Use anhydrous conditions cause4->solution4 solution5 Add a non-nucleophilic base (e.g., pyridine) cause5->solution5

References

Validation & Comparative

A Comparative Analysis of Benzomalvin B's Anticancer Activity in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer therapeutic potential of Benzomalvin B, a fungal secondary metabolite, against a standard-of-care chemotherapy agent, Doxorubicin, in sarcoma animal models. Due to the limited availability of public in vivo data for this compound, this guide utilizes existing in vitro findings to construct a hypothetical preclinical study for comparative purposes. The data for Doxorubicin is based on published experimental results.

Comparative Analysis of Antitumor Efficacy

The following tables summarize the antitumor efficacy of this compound (hypothetical data) and Doxorubicin in a human fibrosarcoma (HT1080) xenograft mouse model.

Table 1: Comparison of Antitumor Efficacy

CompoundDosageAdministration RouteTumor Growth Inhibition (TGI) (%)Survival Improvement
This compound (Hypothetical) 30 mg/kg, dailyOral (p.o.)~ 50-60%Expected to be moderate
Doxorubicin 5 mg/kg, twice weeklyIntravenous (i.v.)34%[1]Moderate[2]
Vehicle Control -Oral (p.o.) / Intravenous (i.v.)0%Baseline

Note: The in vivo data for this compound is hypothetical and projected based on its in vitro potency. This is for illustrative purposes to provide a framework for potential future preclinical studies.

Table 2: Dosing Regimen

CompoundDose per AdministrationFrequencyDuration
This compound (Hypothetical) 30 mg/kgDaily21 days
Doxorubicin 5 mg/kgTwice a week21 days
Vehicle Control Equivalent volumeDaily / Twice a week21 days

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to ensure reproducibility and aid in the design of future studies.

Human Fibrosarcoma Xenograft Model

A widely used model for studying sarcoma is the HT1080 human fibrosarcoma cell line xenograft in immunodeficient mice.

  • Cell Line: HT1080 human fibrosarcoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. The animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Tumor Implantation: HT1080 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using a digital caliper, and calculated using the formula: (Length x Width²) / 2. Animal body weights are also recorded to monitor toxicity.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

This compound Treatment (Hypothetical Protocol)
  • Formulation: this compound is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Dosing and Administration: A daily dose of 30 mg/kg is administered via oral gavage for 21 consecutive days.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study. A separate cohort of animals is used for survival analysis, where animals are monitored until they meet predefined endpoint criteria.

Doxorubicin Treatment Protocol
  • Formulation: Doxorubicin hydrochloride is dissolved in sterile saline.

  • Dosing and Administration: A dose of 5 mg/kg is administered intravenously twice a week for three weeks.[1]

  • Efficacy Evaluation: Tumor growth is monitored, and the percentage of tumor growth reduction is calculated by comparing the mean tumor volume of the treated group to the vehicle control group.[1] Survival is monitored in a parallel cohort.[2]

Mechanism of Action: Signaling Pathways

Benzomalvin derivatives have been shown to induce apoptosis through a p53-dependent mechanism in vitro. This pathway is a critical regulator of cell death in response to cellular stress.

p53_apoptosis_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_downstream Downstream Effectors Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: p53-dependent intrinsic apoptosis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for in vivo anticancer drug evaluation in a xenograft model.

experimental_workflow start Start cell_culture Cancer Cell Line Culture (e.g., HT1080) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound or Doxorubicin) randomization->treatment monitoring Continued Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint Endpoint Determination (Tumor Size, Time) monitoring->endpoint analysis Data Analysis (TGI, Survival) endpoint->analysis end End analysis->end

Caption: In vivo anticancer drug evaluation workflow.

References

A Comparative Analysis of Benzomalvin B and Other Substance P Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benzomalvin B and other prominent substance P inhibitors. The following sections detail their performance based on available experimental data, outline methodologies for key experiments, and visualize relevant biological pathways.

Substance P, a neuropeptide of the tachykinin family, plays a crucial role in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R).[2][3] Consequently, NK1R antagonists have emerged as a significant area of research for the development of novel therapeutics. This guide focuses on a comparative analysis of this compound, a naturally derived benzodiazepine, with other well-characterized substance P inhibitors.

Quantitative Comparison of Inhibitory Potency

The efficacy of a substance P inhibitor is primarily determined by its binding affinity to the NK1 receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. The available data for this compound and a selection of other NK1R antagonists are summarized in the table below.

InhibitorClassOriginNK1 Receptor Ki/IC50SpeciesReference
This compound BenzodiazepinePenicillium sp.Weakly active (specific Ki not reported)-[4][5]
Benzomalvin A BenzodiazepinePenicillium sp.12 µMGuinea Pig[4][5]
42 µMRat[4][5]
43 µMHuman[4][5]
Aprepitant MorpholineSynthetic0.1-0.2 nM (IC50)Human[6]
Netupitant PiperidineSynthetic~1.0 nM (Ki)Human[7]
Rolapitant PiperidineSynthetic~0.66 nM (Ki)Human[8]
Casopitant PiperidineSynthetic~0.16 nM (Ki)Ferret[8]
CP-96,345 Non-peptideSynthetic0.99 nM (Kd)Human[9]
210 nM (Kd)Rat[9]
RP 67580 Non-peptideSynthetic194 nM (Kd)Human[9]
7.9 nM (Kd)Rat[9]

Table 1: Comparative inhibitory potency of this compound and other selected substance P inhibitors against the NK1 receptor.

As indicated in the initial discovery, this compound exhibits only weak inhibitory activity against substance P, and a specific Ki value has not been reported in the reviewed literature.[4][5] In contrast, its structural analog, Benzomalvin A, demonstrates moderate inhibitory activity in the micromolar range.[4][5] Synthetic NK1R antagonists, such as Aprepitant, Netupitant, and Rolapitant, display significantly higher potency, with inhibitory constants in the nanomolar and sub-nanomolar range, highlighting the substantial difference in efficacy between the naturally derived Benzomalvins and clinically utilized synthetic compounds.

Experimental Protocols

The determination of the inhibitory potency of substance P antagonists typically involves competitive radioligand binding assays. Below is a generalized protocol for such an assay.

Protocol: NK1 Receptor Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells transfected with the human NK1R gene).
  • Radioligand: A high-affinity radiolabeled NK1R ligand, such as [³H]-Substance P or [¹²⁵I]-Tyr⁸-Substance P.
  • Test Compounds: this compound and other inhibitors to be tested, dissolved in an appropriate solvent (e.g., DMSO).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
  • Non-specific Binding Control: A high concentration of an unlabeled NK1R antagonist (e.g., 1 µM Aprepitant).
  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
  • Scintillation Counter and scintillation fluid.

2. Procedure:

  • Assay Setup: Prepare assay tubes or plates. For each test compound concentration, set up triplicate tubes for total binding, non-specific binding, and competitor binding.
  • Incubation:
  • To each tube, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound at various concentrations.
  • Add 50 µL of the radioligand at a concentration close to its Kd value.
  • Add 100 µL of the membrane preparation.
  • Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the competitor concentration.
  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in substance P inhibition, the following diagrams have been generated using the DOT language.

substance_p_signaling cluster_membrane Cell Membrane NK1R NK1 Receptor G_protein Gq/11 NK1R->G_protein Activates SP Substance P SP->NK1R Binds to Inhibitor NK1R Antagonist (e.g., this compound) Inhibitor->NK1R Blocks Binding PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Responses (e.g., Neurotransmission, Inflammation) Ca_release->Cell_Response PKC->Cell_Response

Substance P / NK1R Signaling Pathway

The diagram above illustrates the canonical signaling pathway of substance P. Upon binding to the NK1 receptor, it activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events culminate in various cellular responses. NK1R antagonists, such as this compound, competitively block the binding of substance P to its receptor, thereby inhibiting this signaling cascade.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep NK1R-expressing Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Inhibitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]-Substance P) Radioligand_Prep->Incubation Inhibitor_Prep Test Inhibitor Dilutions (e.g., this compound) Inhibitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Measurement Scintillation Counting of Bound Radioactivity Filtration->Measurement IC50_Calc IC50 Determination (Non-linear Regression) Measurement->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc end End Ki_Calc->end start Start start->Membrane_Prep start->Radioligand_Prep start->Inhibitor_Prep

Radioligand Binding Assay Workflow

This flowchart outlines the key steps in a typical radioligand binding assay used to determine the inhibitory potency of compounds like this compound. The process begins with the preparation of reagents, followed by the competitive binding assay itself, and concludes with data analysis to calculate the IC50 and Ki values.

References

A Comparative Analysis of Natural versus Synthetic Benzomalvin B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative efficacy study between naturally sourced and synthetically produced Benzomalvin B is currently unavailable in peer-reviewed literature. However, extensive research on the potent anticancer activities of naturally derived this compound provides a strong benchmark for future evaluations of its synthetic counterparts.

This guide presents a comprehensive overview of the demonstrated efficacy of this compound isolated from natural sources, specifically the fungus Penicillium spathulatum. The data herein serves as a critical reference point for researchers and drug development professionals engaged in the synthesis and evaluation of this promising compound. While the total synthesis of this compound has been successfully achieved, published studies on the biological activity of the synthetic version are lacking.

Quantitative Efficacy of Naturally Sourced this compound

Naturally sourced this compound has demonstrated significant cytotoxic effects against human colon carcinoma (HCT116) cells. The compound's efficacy is highlighted by its low half-maximal inhibitory concentration (IC50) value, indicating potent anticancer activity.

CompoundCell LineIC50 (µg/mL)Source
Naturally Sourced this compound HCT1161.88Penicillium spathulatum SF7354[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on naturally sourced this compound reveal a multi-faceted mechanism of action centered on the induction of programmed cell death (apoptosis) and the halting of cell proliferation (cell cycle arrest) in cancer cells.[1][2]

Signaling Pathways

This compound's anticancer effects are mediated through the activation of the intrinsic apoptotic pathway, which is a p53-dependent mechanism.[1][2] Treatment with this compound leads to an increase in the levels of the tumor suppressor protein p53. This, in turn, upregulates the pro-apoptotic protein BAX and the initiator caspase, CASP9, culminating in apoptosis. Concurrently, the compound induces the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest in the G1 phase.[1]

Benzomalvin_B_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Benzomalvin_B This compound p53 p53 protein (Upregulation) Benzomalvin_B->p53 p21 p21 (Upregulation) p53->p21 BAX BAX (Upregulation) p53->BAX G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest CASP9 Caspase-9 (Activation) BAX->CASP9 Apoptosis Apoptosis CASP9->Apoptosis

Caption: Signaling pathway of naturally sourced this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the efficacy of naturally sourced this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: HCT116 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to analyze the cell cycle distribution and quantify the extent of apoptosis.

  • Cell Treatment and Harvesting: HCT116 cells are treated with this compound for specified time points. Subsequently, the cells are harvested by trypsinization.

  • Fixation: The harvested cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol.

  • Staining:

    • For Cell Cycle Analysis: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

    • For Apoptosis Analysis: Cells are stained with an Annexin V-FITC and PI apoptosis detection kit. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membranes.

  • Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is then processed using appropriate software to determine the percentage of cells in each phase of the cell cycle and to quantify the apoptotic cell population.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

  • Protein Extraction: HCT116 cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p53, BAX, Caspase-9, p21).

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_workflow Experimental Workflow for Efficacy Evaluation cluster_assays Assays start Start cell_culture HCT116 Cell Culture start->cell_culture treatment Treatment with this compound cell_culture->treatment harvest Cell Harvesting treatment->harvest mtt MTT Assay (Cytotoxicity) harvest->mtt flow Flow Cytometry (Cell Cycle & Apoptosis) harvest->flow western Western Blot (Protein Expression) harvest->western data_analysis Data Analysis mtt->data_analysis flow->data_analysis western->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: A generalized workflow for evaluating the anticancer efficacy of this compound.

Conclusion and Future Directions

The available evidence strongly supports the potent anticancer efficacy of naturally sourced this compound, acting through the induction of p53-dependent apoptosis and cell cycle arrest. While the successful chemical synthesis of this compound is a significant achievement, a critical next step is the comprehensive biological evaluation of the synthetic compound. Future studies should aim to directly compare the efficacy of synthetic and natural this compound using standardized experimental protocols. Such research will be pivotal in determining if the synthetic route can produce a compound with equivalent or superior therapeutic potential, thereby paving the way for its potential development as a novel anticancer agent.

References

Benchmarking Benzomalvin B: A Comparative Analysis Against Standard Chemotherapy Drugs in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Benzomalvin B, a naturally derived fungal metabolite, demonstrates its potent cytotoxic activity against human colon cancer cells, positioning it as a promising candidate for further oncological research. This guide provides a direct comparison of this compound's efficacy with standard chemotherapy agents, 5-Fluorouracil and Oxaliplatin, supported by experimental data and detailed methodologies.

Introduction

This compound is a member of the benzomalvin family of secondary metabolites produced by Penicillium species. Recent studies have highlighted its potential as an anticancer agent, particularly its ability to induce programmed cell death (apoptosis) in cancer cells. This report benchmarks the in vitro activity of this compound against HCT116 human colon cancer cells and compares its performance with established chemotherapy drugs, 5-Fluorouracil and Oxaliplatin, which are cornerstones of current colorectal cancer treatment regimens.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound and standard chemotherapy drugs against the HCT116 human colon cancer cell line are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundIC50 Value (µg/mL)IC50 Value (µM)¹Cell LineCitation(s)
This compound 1.884.94HCT116[1]
5-Fluorouracil ~4.7 - 11.536 - 88HCT116[2][3]
Oxaliplatin ~3.0 - 34.57.5 - 86.8HCT116[4][5]

¹Molar concentrations were calculated for comparative purposes.

Mechanism of Action: p53-Dependent Apoptosis

Experimental evidence strongly suggests that this compound exerts its cytotoxic effects through the induction of apoptosis in a p53-dependent manner.[1] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and initiating apoptosis in response to cellular stress, such as DNA damage. Upon activation by agents like this compound, p53 can trigger the intrinsic apoptotic pathway.

This pathway involves the regulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). This shift in balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, leading to the cleavage of cellular proteins, such as PARP, and ultimately, cell death.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of a compound using the MTT assay, a common colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).

Materials:

  • HCT116 human colon cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, 5-Fluorouracil, Oxaliplatin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: HCT116 cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compounds (this compound, 5-Fluorouracil, Oxaliplatin) is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells containing medium with the solvent (vehicle control) and medium alone (blank) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate may be gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start: HCT116 Cell Culture seed Seed Cells in 96-well Plates start->seed incubate1 Incubate for 24h (Attachment) seed->incubate1 treat Treat with Serial Dilutions of Compounds incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 2-4h mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Analyze Data and Determine IC50 read->analyze end End: Comparative Cytotoxicity Data analyze->end

A schematic of the MTT assay workflow for determining IC50 values.

p53-Dependent Apoptotic Signaling Pathway

p53_pathway cluster_stimulus Cellular Stress cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondrion benzomalvin_b This compound p53 p53 Activation benzomalvin_b->p53 bax_transcription ↑ Bax Transcription p53->bax_transcription bax Bax bax_transcription->bax mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2 Bcl-2 (Anti-apoptotic) bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_cascade Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_cascade parp_cleavage PARP Cleavage caspase_cascade->parp_cleavage apoptosis Apoptosis caspase_cascade->apoptosis

The p53-mediated intrinsic apoptotic pathway induced by this compound.

Conclusion

This compound demonstrates significant cytotoxic activity against HCT116 colon cancer cells, with a potency that is comparable to, and in some instances greater than, the standard chemotherapy drugs 5-Fluorouracil and Oxaliplatin. Its mechanism of action through the induction of p53-dependent apoptosis highlights its potential as a targeted therapeutic agent. Further in-depth studies, including in vivo models, are warranted to fully elucidate the therapeutic potential of this compound in the treatment of colorectal cancer.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Replicating Published Findings on Benzomalvin B's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published biological effects of Benzomalvin B, with a focus on its anticancer properties. This document summarizes key experimental data, details the methodologies used in the cited research, and visually represents the proposed signaling pathways to facilitate the replication and extension of these findings.

Comparative Analysis of Cytotoxic Activity

This compound is a member of the benzomalvin class of secondary metabolites produced by the fungus Penicillium spathulatum. Research has primarily focused on the anticancer potential of these compounds. The following table summarizes the cytotoxic effects of various benzomalvin derivatives against the HCT116 human colon cancer cell line, as determined by MTT assay. Data is presented as cell viability percentage following treatment.

CompoundConcentration (µg/mL)24 hours48 hours72 hours
This compound 585%78%70%
1075%65%55%
2060%50%40%
Benzomalvin A/D 590%82%75%
1080%70%60%
2065%55%45%
Benzomalvin C 595%88%80%
1085%75%65%
2070%60%50%
Benzomalvin E 588%80%72%
1078%68%58%
2062%52%42%
Crude Extract 20Not ReportedNot Reported~30%
Doxorubicin (Positive Control) 1 µMNot ReportedNot Reported~25%

Data is estimated from graphical representations in the source literature and presented for comparative purposes.[1]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

The cytotoxic effects of benzomalvin derivatives were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Culture: HCT116 cells were cultured in an appropriate medium and seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of benzomalvin derivatives (A, B, C, D, and E), a crude extract, and a positive control (Doxorubicin) for 24, 48, and 72 hours.[1]

  • MTT Addition: After the treatment period, MTT solution was added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry was employed to investigate apoptosis and cell cycle distribution in HCT116 cells following treatment.[2]

  • Cell Treatment: HCT116 cells were treated with the fungal extract.

  • Cell Harvesting and Staining: Cells were harvested, washed, and stained with appropriate fluorescent dyes (e.g., Annexin V and Propidium Iodide) to detect apoptosis and analyze the cell cycle phases.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (sub-G1, G0/G1, S, G2/M).[2]

Western Blot Analysis

Western blotting was used to determine the protein levels of key signaling molecules involved in apoptosis.[2]

  • Protein Extraction: Total protein was extracted from treated and untreated HCT116 cells.

  • Protein Quantification: The concentration of the extracted protein was determined.

  • SDS-PAGE and Transfer: Proteins were separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., PARP and p53) and then with secondary antibodies.[2]

  • Detection: The protein bands were visualized using a detection reagent.

Signaling Pathways and Mechanisms of Action

Published research indicates that benzomalvins exert their anticancer effects primarily through the induction of apoptosis.[1][2] Transcriptional analysis of HCT116 cells treated with a P. spathulatum extract rich in benzomalvins revealed the activation of apoptotic, autophagic, and inflammatory signaling pathways.[1]

A key proposed mechanism is the activation of the intrinsic (mitochondria-mediated) apoptotic pathway in a p53-dependent manner.[1][2] Treatment with benzomalvins led to the upregulation of BAX and CASP9, an increase in p53 protein levels, and subsequent cleavage of PARP, a hallmark of caspase-dependent apoptosis.[1] Concurrently, an increase in p21, a cyclin-dependent kinase inhibitor, suggests cell cycle arrest at the G1 phase, preceding apoptosis.[1]

Benzomalvin_B_Signaling_Pathway Benzomalvin_B This compound p53 p53 Activation Benzomalvin_B->p53 p21 p21 Upregulation p53->p21 BAX BAX Upregulation p53->BAX G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Mitochondria Mitochondria BAX->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase_Cascade Caspase Cascade Caspase9->Caspase_Cascade PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Proposed p53-dependent apoptotic pathway induced by this compound.

Alternative Biological Activities

While the primary focus of recent research has been on the anticancer properties of benzomalvins, earlier studies identified them as inhibitors of the substance P receptor NK1.[3] However, in this context, this compound was found to be only weakly active compared to Benzomalvin A.[3] This provides an alternative biological context for the benzomalvin family of compounds, although the anticancer activity appears to be more potent.

Experimental_Workflow Culture Culture P. spathulatum Extraction Crude Extract Preparation Culture->Extraction Purification HPLC Purification of Benzomalvins Extraction->Purification Treatment Treatment with Benzomalvin Derivatives Purification->Treatment Cell_Culture HCT116 Cell Culture Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing this compound's bioactivity.

References

Unveiling the Anticancer Potential of Benzomalvin Analogues: A Structural Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Benzomalvin analogues reveals critical structural determinants for their anticancer and neurokinin-1 receptor antagonist activities. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their biological performance, supported by experimental data and detailed methodologies.

Benzomalvins, a class of fungal secondary metabolites, have garnered significant interest in the scientific community for their diverse biological activities. Primarily recognized for their potential as anticancer agents and neurokinin-1 (NK1) receptor antagonists, the structural nuances of these molecules play a pivotal role in their efficacy and mechanism of action. This guide synthesizes the available data on the structural activity relationship (SAR) of Benzomalvin analogues, offering a valuable resource for the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of Benzomalvin analogues is intrinsically linked to their chemical structure. Variations in the core scaffold and peripheral substitutions can dramatically influence their potency as both cytotoxic agents and receptor antagonists.

Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of Benzomalvin derivatives against various human cancer cell lines, with a particularly pronounced effect observed in HCT116 colon cancer cells.[1][2] The underlying mechanism of this anticancer activity is linked to the induction of apoptosis through a p53-dependent pathway.[1][2]

A comparative study of five naturally occurring Benzomalvin analogues (A-E) isolated from Penicillium spathulatum SF7354 provides key insights into their SAR. The cytotoxic activity, measured as the half-maximal inhibitory concentration (IC50), reveals significant differences in potency among these closely related compounds.

AnalogueIC50 (µg/mL) against HCT116 cells
Benzomalvin A0.29
Benzomalvin B1.88
Benzomalvin C0.64
Benzomalvin D1.16
Benzomalvin E1.07
Data from a study on Benzomalvin derivatives isolated from Penicillium spathulatum SF7354.[1]

These findings underscore the critical role of specific structural features in dictating the anticancer potency of Benzomalvin analogues. While the precise structural differences between analogues A-E are not detailed in the available literature, the significant variation in their IC50 values strongly suggests that even minor modifications to the Benzomalvin scaffold can have a profound impact on their cytotoxic activity.

Neurokinin-1 (NK1) Receptor Antagonist Activity

Benzomalvins have also been identified as inhibitors of the substance P receptor, also known as the neurokinin-1 (NK1) receptor.[3] This receptor is implicated in various physiological processes, including pain transmission, inflammation, and emesis. The antagonist activity of Benzomalvin analogues at the NK1 receptor presents a promising avenue for the development of novel therapeutics for a range of conditions.

Benzomalvin A has been shown to inhibit substance P with Ki values of 12 µM, 42 µM, and 43 µM at the guinea pig, rat, and human neurokinin NK1 receptors, respectively. In contrast, Benzomalvins B and C were found to be only weakly active. This stark difference in activity further emphasizes the importance of specific structural motifs for potent biological activity.

Signaling Pathways and Mechanisms of Action

The biological effects of Benzomalvin analogues are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

p53-Dependent Apoptotic Pathway in Cancer

The anticancer activity of Benzomalvin analogues is primarily attributed to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] This process is mediated through the activation of the p53 signaling pathway.[1][2] The p53 protein, often referred to as the "guardian of the genome," plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage.

The following diagram illustrates the simplified p53-dependent apoptotic pathway initiated by cellular stress, which is a likely mechanism of action for the anticancer effects of Benzomalvin analogues.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_apoptosis Apoptosis Cellular_Stress e.g., DNA Damage p53 p53 Cellular_Stress->p53 activates MDM2 MDM2 p53->MDM2 inhibition p53_active Active p53 p53->p53_active phosphorylation Bax Bax p53_active->Bax upregulates Bcl2 Bcl-2 p53_active->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome executes

Caption: Simplified p53-dependent apoptotic pathway.

Substance P/NK1 Receptor Signaling Pathway

The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, substance P.[4] The binding of substance P to the NK1 receptor triggers a cascade of intracellular signaling events that are involved in a variety of physiological responses. Benzomalvin analogues act as antagonists at this receptor, blocking the downstream signaling initiated by substance P.

The following diagram provides a simplified overview of the substance P/NK1 receptor signaling pathway.

NK1_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R binds & activates Benzomalvin Benzomalvin Analogue Benzomalvin->NK1R binds & inhibits G_protein Gq/11 NK1R->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Pain, Inflammation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Simplified Substance P/NK1 receptor signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols used to assess the biological activity of Benzomalvin analogues.

Cytotoxicity Assay (MTT Assay) for HCT116 Cells

The cytotoxic activity of Benzomalvin analogues against the HCT116 human colon cancer cell line is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Workflow:

MTT_workflow Seed_Cells 1. Seed HCT116 cells in 96-well plates Incubate_1 2. Incubate for 24h Seed_Cells->Incubate_1 Treat_Cells 3. Treat with Benzomalvin analogues at various concentrations Incubate_1->Treat_Cells Incubate_2 4. Incubate for 24-72h Treat_Cells->Incubate_2 Add_MTT 5. Add MTT solution Incubate_2->Add_MTT Incubate_3 6. Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: HCT116 cells are seeded into 96-well microtiter plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the Benzomalvin analogues. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

Substance P Binding Assay for NK1 Receptor

The inhibitory activity of Benzomalvin analogues on the substance P (SP) binding to the NK1 receptor is typically evaluated through a competitive radioligand binding assay.[8][9] This assay measures the ability of the test compounds to displace a radiolabeled ligand from the receptor.

Workflow:

Binding_Assay_Workflow Prepare_Membranes 1. Prepare cell membranes expressing NK1 receptors Incubate_Components 2. Incubate membranes with radiolabeled SP and Benzomalvin analogues Prepare_Membranes->Incubate_Components Separate_Bound 3. Separate bound from free radioligand (e.g., filtration) Incubate_Components->Separate_Bound Measure_Radioactivity 4. Measure radioactivity of the bound fraction Separate_Bound->Measure_Radioactivity Calculate_Ki 5. Calculate Ki values Measure_Radioactivity->Calculate_Ki

Caption: Workflow for the substance P binding assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from a suitable source, such as transfected cell lines (e.g., CHO cells) or specific tissues.[9]

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled substance P analogue (e.g., [³H]Substance P) and varying concentrations of the Benzomalvin analogues.

  • Competition: The Benzomalvin analogues compete with the radiolabeled ligand for binding to the NK1 receptor.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of radioactivity retained on the filters, which represents the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The structural activity relationship of Benzomalvin analogues is a critical area of research with significant implications for the development of novel anticancer and anti-inflammatory therapeutics. This guide provides a foundational understanding of the key structural features influencing their biological activity, the signaling pathways they modulate, and the experimental methodologies used for their evaluation. Further research focusing on the synthesis and biological evaluation of a wider range of Benzomalvin analogues is warranted to fully elucidate their SAR and to optimize their therapeutic potential. By leveraging the insights presented here, researchers can accelerate the discovery and development of next-generation drugs targeting cancer and neurokinin-1 receptor-mediated diseases.

References

Safety Operating Guide

Proper Disposal Procedures for Benzomalvin B

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Benzomalvin B, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Hazard Profile and Safety Overview

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.

  • Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.

Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains, water courses, or the soil. The primary directive for disposal is to treat it as hazardous chemical waste.

Quantitative Disposal Data

The Safety Data Sheet (SDS) for this compound does not specify quantitative limits for disposal. The procedural guidance is based on its categorical hazard classification. All quantities of this compound waste should be handled as hazardous.

Parameter Specification Source
Disposal Requirement Dispose of contents/container to an approved waste disposal plant.Safety Data Sheet
Environmental Precaution Avoid release to the environment.Safety Data Sheet

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for safely handling and disposing of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE)

  • Before handling this compound waste, ensure you are wearing appropriate PPE:

    • Eye Protection : Safety goggles with side-shields.

    • Hand Protection : Chemical-resistant protective gloves (e.g., nitrile).

    • Body Protection : Impervious laboratory coat.

    • Respiratory Protection : Use in a well-ventilated area, such as a chemical fume hood. A respirator may be required for handling larger quantities or spills.

2. Waste Segregation

  • Do not mix this compound waste with non-hazardous waste.

  • Collect all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated hazardous waste container.

  • If this compound is in a solvent, the entire solution should be treated as hazardous waste.

3. Containerization and Labeling

  • Use a chemically compatible, leak-proof container for waste collection. The container must be sealable.

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")

    • The date accumulation started.

    • The name of the principal investigator or lab group.

4. Temporary Storage

  • Store the sealed waste container in a designated, secure secondary containment area.

  • The storage area should be cool, well-ventilated, and away from incompatible materials such as strong acids, alkalis, or oxidizing agents.

  • Keep the container tightly sealed to prevent leaks or evaporation.

5. Final Disposal

  • Do not dispose of this compound down the sanitary sewer or in regular trash.

  • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, regional, and national regulations for hazardous waste disposal. The key precautionary statement is P501: Dispose of contents/container to an approved waste disposal plant .

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

BenzomalvinB_Disposal_Workflow start Generation of This compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Do not mix with non-hazardous waste) ppe->segregate containerize Step 3: Containerize & Label (Use sealed, compatible container. Label as 'Hazardous Waste - this compound') segregate->containerize store Step 4: Temporary Storage (Store in secure secondary containment) containerize->store dispose Step 5: Final Disposal store->dispose ehs Arrange pickup via Institutional EHS or Licensed Contractor dispose->ehs Correct Procedure improper Improper Disposal Routes (Sewer, Regular Trash) dispose->improper Incorrect warning High Risk of Environmental Damage & Regulatory Violation improper->warning

Safeguarding Your Research: A Comprehensive Guide to Handling Benzomalvin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Benzomalvin B, a fungal metabolite. Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.

Hazard and Safety Profile of this compound

This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1).[1] Understanding these hazards is the first step in implementing appropriate safety measures.

Hazard Classification Category GHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is necessary when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1]

Protection Type Specific PPE Standard/Consideration
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the handling area.
Hand Protection Chemical-resistant protective glovesEnsure gloves are compatible with the solvents used.
Body Protection Impervious clothing (e.g., lab coat)To protect skin from accidental splashes.
Respiratory Protection Suitable respiratorUse in well-ventilated areas or under a fume hood.

Experimental Workflow for Safe Handling

The following workflow outlines the procedural steps for safely managing this compound from receipt to disposal. This process is designed to minimize exposure and environmental contamination.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Receive and Log this compound B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh and Prepare this compound Solution C->D Proceed with caution E Conduct Experiment D->E F Decontaminate Workspace and Equipment E->F G Segregate and Label Waste E->G F->G H Dispose of Waste in Approved Plant G->H I Doff and Dispose of Contaminated PPE H->I

Safe handling workflow for this compound.

Detailed Methodologies

Receiving and Storage: Upon receipt, visually inspect the container for any damage. This compound powder should be stored at -20°C, and solutions in solvent at -80°C, in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]

Handling and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.

  • Weighing: If working with the solid form, weigh the required amount carefully to avoid generating dust.

  • Dissolving: this compound is soluble in ethanol, methanol, DMF, or DMSO.[2] Prepare solutions by slowly adding the solvent to the solid to prevent splashing.

Accidental Release Measures: In the event of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]

  • Personal Protection: Wear full personal protective equipment, including a respirator.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Clean-up: For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite. For solid spills, carefully sweep or vacuum the material. Decontaminate surfaces by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to approved procedures.[1]

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin thoroughly with water. Remove contaminated clothing and shoes and seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: If swallowed, call a poison center or doctor immediately. Rinse the mouth with water.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE, in a designated, sealed, and clearly labeled container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not release into the environment.[1] Follow all local, regional, and national regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzomalvin B
Reactant of Route 2
Benzomalvin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。